molecular formula C9H7BrN2O B7856218 2-Bromo-6-methoxyquinazoline

2-Bromo-6-methoxyquinazoline

Cat. No.: B7856218
M. Wt: 239.07 g/mol
InChI Key: QJSIKFRKDUKCFB-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxyquinazoline (CAS 1379334-93-6) is an organic compound with the molecular formula C9H7BrN2O and a molecular weight of 239.07 g/mol . It belongs to the quinazoline family, a class of nitrogen-containing heterocyclic compounds that consist of a benzene ring fused to a pyrimidine ring . This structure makes it a privileged scaffold in medicinal chemistry and drug discovery. The bromine substituent at the 2-position of the quinazoline ring makes this compound a highly valuable and versatile intermediate in organic synthesis. It serves as a key building block for the construction of more complex molecules, particularly via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and amine functionalities . The methoxy group at the 6-position is a common feature in biologically active molecules. Quinazoline and quinazolinone derivatives are extensively researched due to their wide spectrum of pharmacological activities. Structure-Activity Relationship (SAR) studies indicate that substitutions at the 2- and 6- positions of the quinazoline ring system are significant for various pharmacological activities . Researchers utilize 2-Bromo-6-methoxyquinazoline as a core substrate in developing novel compounds with potential biological activities. Its applications span across several research areas, including: Anticancer Research : Quinazoline derivatives are known to exhibit potent antitumor and cytotoxic activities by acting as inhibitors for various enzymes like tyrosine kinase and dihydrofolate reductase . The bromine atom provides a synthetic handle for designing such inhibitors. Antimicrobial Research : The quinazoline core is a promising structure for creating new antimicrobial agents. The presence of a halogen atom like bromine is associated with improved activity against various bacterial and fungal strains . Anticonvulsant and CNS Research : Some quinazolinone derivatives display depressant effects on the central nervous system (CNS), showing anticonvulsant and sedative-hypnotic activities in research models . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment. For the most accurate and detailed information, please consult the specific product COA (Certificate of Analysis) and Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-methoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-7-2-3-8-6(4-7)5-11-9(10)12-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSIKFRKDUKCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CN=C(N=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-methoxyquinazoline (CAS 1379334-93-6): A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-6-methoxyquinazoline, a heterocyclic building block with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, my aim is to synthesize the available data with practical, field-tested insights to empower researchers in their experimental design and application of this versatile molecule.

Introduction: The Strategic Value of the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in drug discovery, forming the foundation of numerous FDA-approved therapeutics, particularly in oncology with drugs like Gefitinib, Erlotinib, and Lapatinib.[1][2] These molecules primarily function as kinase inhibitors, highlighting the quinazoline's ability to interact with key biological targets. The strategic placement of substituents on the quinazoline ring system allows for the fine-tuning of physicochemical properties and biological activity.

2-Bromo-6-methoxyquinazoline emerges as a valuable intermediate, offering two key points for chemical modification: the reactive bromine atom at the 2-position and the methoxy group at the 6-position, which can influence solubility and metabolic stability, and can also be a site for further functionalization. The bromine atom is particularly amenable to a wide range of modern cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Physicochemical and Structural Properties

While extensive experimental data for 2-Bromo-6-methoxyquinazoline is not broadly published, we can compile its fundamental properties from available sources and computational predictions.

PropertyValueSource
CAS Number 1379334-93-6[3][4]
Molecular Formula C₉H₇BrN₂O[3]
Molecular Weight 239.07 g/mol [3][4]
IUPAC Name 2-bromo-6-methoxyquinazoline[4]
Canonical SMILES COC1=CC2=CN=C(Br)N=C2C=C1[3]
InChI Key QJSIKFRKDUKCFB-UHFFFAOYSA-N[4]
Purity (Typical) ≥95%[4]
Predicted LogP 2.33[4]
Hydrogen Bond Acceptors 3[4]

Synthesis Strategies: A Prospective Look

G A 2-Amino-5-methoxybenzoic acid C 6-Methoxyquinazolin-4(3H)-one A->C Cyclization B Formamide B->C E 4-Bromo-6-methoxyquinazoline C->E Halogenation D POBr₃ or PBr₅/POCl₃ D->E G 2-Bromo-6-methoxyquinazoline E->G Potential Isomerization F Isomerization/Rearrangement G cluster_0 Cross-Coupling Reactions cluster_1 Nucleophilic Aromatic Substitution A Suzuki Coupling (Boronic Acids/Esters) B Buchwald-Hartwig Amination (Amines) C Sonogashira Coupling (Terminal Alkynes) D Heck Reaction (Alkenes) E Amines (R₂NH) F Alkoxides (RO⁻) G Thiolates (RS⁻) Core 2-Bromo-6-methoxyquinazoline Core->A Pd Catalyst, Base Core->B Pd Catalyst, Base Core->C Pd/Cu Catalysts, Base Core->D Pd Catalyst, Base Core->E Heat/Base Core->F Base Core->G Base

Caption: Key reaction pathways for 2-Bromo-6-methoxyquinazoline.

Field-Proven Insights:

  • Suzuki-Miyaura Coupling: This is arguably one of the most powerful methods for C-C bond formation. Reacting 2-Bromo-6-methoxyquinazoline with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base would allow for the facile introduction of diverse aromatic systems, a common strategy in the development of kinase inhibitors. [5]

  • Buchwald-Hartwig Amination: The introduction of nitrogen-based substituents is crucial for modulating the pharmacokinetic properties of drug candidates. The Buchwald-Hartwig amination provides a reliable method for forming C-N bonds by coupling 2-Bromo-6-methoxyquinazoline with a wide array of primary and secondary amines.

  • Sonogashira Coupling: This reaction enables the formation of C-C triple bonds, which can serve as rigid linkers or be further elaborated. Coupling with terminal alkynes under palladium-copper catalysis would yield 2-alkynyl-6-methoxyquinazolines.

  • Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nature of the quinazoline ring system can activate the 2-position towards nucleophilic attack. Strong nucleophiles such as amines, alkoxides, and thiolates could potentially displace the bromide, especially under thermal conditions or with the addition of a base.

Potential Applications in Drug Discovery

The quinazoline scaffold is a cornerstone in the development of anticancer agents. [1][2]The presence of a halogen at the 6-position of the quinazoline ring has been shown in some studies to enhance anticancer effects. [2][6]While specific studies on 2-Bromo-6-methoxyquinazoline are lacking, its structural motifs suggest high potential in several therapeutic areas:

  • Kinase Inhibitors: As a versatile building block, this compound is well-suited for the synthesis of libraries of compounds to be screened against various kinases implicated in cancer and inflammatory diseases. The 2-position can be functionalized to target the hinge region of the ATP-binding pocket of kinases.

  • GPCR Modulators: Quinazoline derivatives have also been explored as modulators of G-protein coupled receptors. The ability to introduce diverse substituents via the bromo group allows for the exploration of structure-activity relationships for this target class.

  • Antimicrobial Agents: The quinazoline scaffold has demonstrated a broad spectrum of antimicrobial activities. [1]New derivatives synthesized from 2-Bromo-6-methoxyquinazoline could be investigated for their potential against bacterial and fungal pathogens.

Safety and Handling

As with any halogenated aromatic compound, appropriate safety precautions must be taken when handling 2-Bromo-6-methoxyquinazoline.

  • Hazard Classification: This compound is classified as harmful if swallowed. [4][7]It may also cause skin, eye, and respiratory irritation. [8]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. [9][10][11]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. [9][10][11]Avoid contact with skin and eyes. [11][12]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents. [9][10][12]

Conclusion

2-Bromo-6-methoxyquinazoline (CAS 1379334-93-6) represents a promising, albeit currently under-documented, building block for chemical synthesis. Its strategic combination of a reactive bromo-substituent and a methoxy-functionalized quinazoline core makes it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. While detailed experimental protocols for its synthesis and reactivity are yet to be widely published, established principles of heterocyclic chemistry provide a solid foundation for its utilization. This guide serves to bridge the current information gap, offering researchers the foundational knowledge and prospective insights needed to unlock the full potential of this valuable chemical entity.

References

  • Emami, S., et al. (2024).
  • National Center for Biotechnology Information. (n.d.). 6-Bromo-2-methoxyquinoline. PubChem Compound Summary for CID 10657538. Retrieved from [Link].

  • Panah, F., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(5), e202201245.
  • European Patent Office. (1989). Process for the synthesis of 2-methoxy-6-bromo-naphthalene - EP 0179447 B1. Retrieved from [Link]

  • Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the manufacture of 2-bromo-6-methoxynaphthalene - WO1998042647A1.
  • Google Patents. (n.d.). Process for the synthesis of 2-methoxy-6-bromo-naphthalene - EP0179447A1.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-6-methoxynaphthalene. PubChem Compound Summary for CID 78786. Retrieved from [Link].

  • ResearchGate. (2024). (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

Sources

Technical Guide: The Molecular Architecture and Synthesis of 2-Bromo-6-methoxyquinazoline

[1]

Executive Summary

2-Bromo-6-methoxyquinazoline (CAS: 1379334-93-6) represents a critical electrophilic scaffold in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets).[1] Unlike its ubiquitous 4-substituted analogs, the 2-bromo variant serves as a specialized "reverse-polarity" building block, allowing for sequential functionalization at the C-2 position via nucleophilic aromatic substitution (

1

This guide analyzes the physicochemical properties, structural reactivity, and synthetic pathways of this compound, providing a robust framework for its utilization in drug discovery.

Part 1: Physicochemical Profile[1]

The following data consolidates the molecular identity of 2-Bromo-6-methoxyquinazoline. Researchers should note the distinct isotopic pattern of Bromine (

1
PropertyValueTechnical Note
IUPAC Name 2-Bromo-6-methoxyquinazoline
CAS Number 1379334-93-6Primary identifier for procurement.[1][2][3]
Molecular Formula

Molecular Weight (Avg) 239.07 g/mol Used for stoichiometry calculations.[1]
Monoisotopic Mass 237.974 g/mol Base peak for

isotopologue.[1]
Isotopic Peak (M+2) ~239.972 g/mol Equal intensity to M peak due to

.[1]
Physical State Solid (Off-white to pale yellow)Hygroscopic; store under inert atmosphere.[1]
Solubility DMSO, DMF,

Poor solubility in water and aliphatic hydrocarbons.
SMILES COC1=CC=C2N=C(Br)N=CC2=C1Canonical string for cheminformatics.[1][3]

Part 2: Structural Analysis & Reactivity[1]

Electronic Distribution and Regioselectivity

The quinazoline core is electron-deficient due to the two nitrogen atoms (N1, N3).[1] However, the reactivity profile of 2-Bromo-6-methoxyquinazoline is dictated by the interplay between the electron-donating methoxy group and the electron-withdrawing bromine.[1]

  • The C-2 Electrophile: The Carbon-2 position, flanked by two nitrogen atoms, is highly electrophilic.[1] The bromine atom acts as a labile leaving group, facilitating

    
     reactions with amines, thiols, or alkoxides.
    
  • The C-6 Methoxy Effect: The methoxy group at C-6 is an Electron Donating Group (EDG).[1] Through resonance, it pushes electron density into the benzene ring (C5-C8).[1] This slightly deactivates the pyrimidine ring compared to a nitro-substituted quinazoline but stabilizes the intermediate Meisenheimer complex during substitution at C-2.[1]

  • Selectivity Logic: In 2,4-dihaloquinazolines, the C-4 position is significantly more reactive than C-2.[1][4] Therefore, 2-Bromo-6-methoxyquinazoline is valuable because the C-4 position is already "capped" (reduced to C-H), forcing incoming nucleophiles to react exclusively at C-2 without regioselectivity issues.[1]

Visualization: Structural Reactivity Logic

The following diagram illustrates the electronic vectors influencing the molecule's reactivity.

GOMeMethoxy Group (C-6)Electron Donor (+M Effect)RingQuinazoline CoreElectron DeficientOMe->RingStabilizes RingBrBromine (C-2)Leaving GroupRing->BrInductive PullNuNucleophile (Nu:)Targeting C-2Nu->BrSNAr Attack

Figure 1: Reactivity map showing the electron-donating effect of the methoxy group and the susceptibility of the C-2 position to nucleophilic attack.[1]

Part 3: Synthetic Pathways[5]

Synthesizing 2-Bromo-6-methoxyquinazoline requires navigating the higher reactivity of the C-4 position.[1][4] A direct synthesis is rarely selective; therefore, the most robust "Trustworthy" protocol involves constructing the 2,4-dione followed by halogenation and selective reduction.[1]

Protocol: The "Selective Reduction" Route

Prerequisites:

  • Inert Atmosphere (

    
     or Ar)[1]
    
  • Anhydrous solvents[1]

Step 1: Formation of the Quinazoline Core

Reagents: 2-Amino-5-methoxybenzoic acid, Urea.[1] Procedure:

  • Mix 2-Amino-5-methoxybenzoic acid (1.0 eq) with Urea (5.0 eq).

  • Heat the melt to 160–180°C for 4 hours. The mixture will solidify.[1]

  • Mechanism: Double condensation forms 6-methoxyquinazoline-2,4(1H,3H)-dione .[1]

  • Workup: Triturate with water to remove excess urea.[1]

Step 2: Halogenation

Reagents:


1Procedure:
  • Suspend the dione in neat

    
     (excess).[1]
    
  • Reflux at 110°C for 6–12 hours.

  • Critical Safety: Quench carefully on ice (highly exothermic).

  • Product: 2,4-Dibromo-6-methoxyquinazoline .

Step 3: Regioselective Reduction (The Key Step)

Context: To obtain the 2-bromo product, we must remove the bromine at C-4 (which is more reactive) while keeping the bromine at C-2 intact.[1] Reagents: Zinc dust, Ammonium Hydroxide (

Procedure:
  • Dissolve 2,4-dibromo-6-methoxyquinazoline in THF.

  • Add saturated aqueous

    
     or dilute 
    
    
    .[1]
  • Add Zinc dust (activated) portion-wise at 0°C.

  • Monitor: Follow by TLC/LC-MS. The C-4 bromine reduces first due to lower LUMO energy at that position.[1]

  • Stop Condition: Quench immediately upon disappearance of starting material to prevent over-reduction (removal of C-2 Br).

Visualization: Synthesis Workflow

SynthesisStartStart: 2-Amino-5-methoxybenzoic acidStep11. Urea Fusion (180°C)-> 6-Methoxyquinazoline-2,4-dioneStart->Step1Step22. POBr3 Reflux-> 2,4-Dibromo-6-methoxyquinazolineStep1->Step2Dehydrative BrominationStep33. Zn / NH4OH (Selective Reduction)Removes C-4 BromineStep2->Step3Regioselective ReductionFinalProduct: 2-Bromo-6-methoxyquinazolineStep3->FinalPurification

Figure 2: Step-by-step synthetic pathway highlighting the critical regioselective reduction step.

Part 4: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following criteria:

  • 1H NMR (DMSO-d6):

    • Look for the Singlet at ~9.2 ppm .[1] This corresponds to the proton at C-4 .[1] Its presence confirms the successful reduction of the C-4 bromine.[1]

    • The methoxy group will appear as a singlet at ~3.9 ppm.[1]

    • Aromatic protons (H-5, H-7, H-8) will show characteristic splitting (doublet, dd, doublet) in the 7.0–8.0 ppm range.[1]

  • Mass Spectrometry (LC-MS):

    • M+ peak: 239.0

    • M+2 peak: 241.0[1]

    • Pattern: A 1:1 ratio between these two peaks is the definitive signature of a mono-brominated compound.[1] If the ratio is different, or if an M+4 peak exists, the sample is contaminated with dibromo species.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54589998, 2-Bromo-6-methoxyquinazoline. Retrieved from [Link]

  • Connolly, D. J., et al. (2005). Regioselective substitution of 2,4-dichloroquinazoline.[1] (General reference for quinazoline C2 vs C4 reactivity). Tetrahedron, 61(43), 10153-10160.[1]

2-Bromo-6-methoxyquinazoline solubility in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Bromo-6-methoxyquinazoline in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Preclinical Research

2-Bromo-6-methoxyquinazoline is a heterocyclic compound that serves as a valuable building block in medicinal chemistry for the synthesis of kinase inhibitors and other potential therapeutic agents. The successful execution of in vitro and in vivo studies hinges on the accurate preparation of compound solutions, for which solubility is a critical parameter. A thorough understanding of a compound's solubility in relevant solvents like DMSO and methanol is paramount for ensuring data integrity and reproducibility.

This guide will delve into the theoretical and practical aspects of the solubility of 2-Bromo-6-methoxyquinazoline, providing a robust framework for its handling and application in a research setting.

Physicochemical Properties of 2-Bromo-6-methoxyquinazoline

A foundational understanding of the physicochemical properties of 2-Bromo-6-methoxyquinazoline is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₉H₇BrN₂O[1]
Molecular Weight 239.07 g/mol [1]
Canonical SMILES COC1=CC=C2N=C(Br)N=CC2=C1[1]
InChI Key QJSIKFRKDUKCFB-UHFFFAOYSA-N[1]
Calculated LogP 2.326[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[2]

The quinazoline core, a fused heterocycle, contributes to the aromatic and somewhat rigid nature of the molecule. The methoxy group (-OCH₃) is an electron-donating group, while the bromo substituent (-Br) is an electron-withdrawing group. The calculated LogP of 2.326 suggests a moderate lipophilicity.

Solubility in Dimethyl Sulfoxide (DMSO): A Theoretical and Practical Overview

DMSO is a polar aprotic solvent widely utilized in drug discovery for its exceptional ability to dissolve a broad spectrum of organic compounds.[3][4]

Predicted Solubility

Based on the principle of "like dissolves like," 2-Bromo-6-methoxyquinazoline is expected to exhibit good solubility in DMSO. The molecule possesses polar nitrogen and oxygen atoms that can interact favorably with the polar sulfoxide group of DMSO. The moderate LogP value also aligns with good solubility in this solvent.

Factors Influencing Solubility in DMSO

Several factors can influence the solubility of 2-Bromo-6-methoxyquinazoline in DMSO:

  • Purity of the Compound: Impurities can either enhance or decrease the apparent solubility.

  • Water Content in DMSO: DMSO is highly hygroscopic. The presence of water can alter its solvent properties and potentially decrease the solubility of hydrophobic compounds. It is crucial to use anhydrous DMSO for preparing high-concentration stock solutions.

  • Temperature: For most solids, solubility increases with temperature.[5][6] Gentle warming can be employed to dissolve the compound, but caution must be exercised to avoid degradation.

  • Physical Form: The crystalline structure of the solid can impact its solubility. Amorphous forms are generally more soluble than stable crystalline forms.

Experimental Protocol for Determining Solubility in DMSO

This protocol outlines a reliable method for determining the thermodynamic solubility of 2-Bromo-6-methoxyquinazoline in DMSO.

Materials:

  • 2-Bromo-6-methoxyquinazoline

  • Anhydrous DMSO

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or incubator capable of maintaining a constant temperature

  • High-speed centrifuge

  • Calibrated analytical balance

  • Calibrated micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of 2-Bromo-6-methoxyquinazoline into a 2 mL microcentrifuge tube.

    • Add a known volume of anhydrous DMSO (e.g., 200 µL) to the tube.

    • Vortex the mixture vigorously for 5-10 minutes. A visible excess of solid should remain. If all the solid dissolves, add more compound until a slurry is formed.

  • Equilibration:

    • Incubate the slurry at a constant temperature (e.g., 25 °C) for 24 hours with continuous gentle agitation to ensure equilibrium is reached.[3][7] This allows for the dissolution and precipitation processes to reach a steady state.

  • Separation of Undissolved Solid:

    • Centrifuge the slurry at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.

  • Sample Preparation for Analysis:

    • Carefully aspirate a known volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of the HPLC calibration curve.

  • Quantitative Analysis by HPLC:

    • Prepare a series of calibration standards of 2-Bromo-6-methoxyquinazoline of known concentrations.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of 2-Bromo-6-methoxyquinazoline in DMSO at the specified temperature.

Solubility in Methanol: A Theoretical and Practical Overview

Methanol is a polar protic solvent commonly used in organic synthesis and as a co-solvent in biological assays.

Predicted Solubility

The solubility of 2-Bromo-6-methoxyquinazoline in methanol is anticipated to be lower than in DMSO. While methanol is a polar solvent, its hydrogen-bonding network may not interact as favorably with the moderately lipophilic and non-hydrogen-bond-donating structure of the compound compared to the polar aprotic nature of DMSO.

Factors Influencing Solubility in Methanol

The same factors that affect solubility in DMSO (purity, water content, temperature, and physical form) are also relevant for methanol.

Experimental Protocol for Determining Solubility in Methanol

The experimental protocol for determining the solubility in methanol is analogous to the one described for DMSO. The primary modification would be the use of methanol as the solvent.

Procedure:

Follow the same steps as outlined in Section 3.3, substituting anhydrous DMSO with anhydrous methanol.

Data Presentation and Visualization

Tabulated Summary of Key Properties
SolventTypePolarity IndexBoiling Point (°C)Key Interactions with 2-Bromo-6-methoxyquinazoline (Predicted)
DMSO Polar Aprotic7.2189Dipole-dipole interactions between the sulfoxide group and the polar functionalities of the quinazoline ring.
Methanol Polar Protic5.164.7Potential for dipole-dipole interactions. Less favorable due to the solvent's hydrogen bonding network.
Experimental Workflow Diagram

G cluster_prep Slurry Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation prep1 Weigh Compound prep2 Add Solvent (DMSO or Methanol) prep1->prep2 prep3 Vortex to Create Slurry prep2->prep3 equil1 Incubate at Constant Temperature (24 hours with agitation) prep3->equil1 sep1 Centrifuge at High Speed equil1->sep1 analysis1 Collect Supernatant sep1->analysis1 analysis2 Dilute Sample analysis1->analysis2 analysis3 HPLC Analysis analysis2->analysis3 calc1 Determine Concentration from Calibration Curve analysis3->calc1 calc2 Calculate Solubility calc1->calc2

Caption: Experimental workflow for determining thermodynamic solubility.

Molecular Interactions Diagram

G cluster_dmso Solubility in DMSO cluster_methanol Solubility in Methanol compound_dmso 2-Bromo-6-methoxyquinazoline interaction_dmso Strong Dipole-Dipole Interactions (Favorable) compound_dmso->interaction_dmso dmso DMSO (Polar Aprotic) dmso->interaction_dmso compound_methanol 2-Bromo-6-methoxyquinazoline interaction_methanol Weaker Interactions (Less Favorable) compound_methanol->interaction_methanol methanol Methanol (Polar Protic) methanol->interaction_methanol

Sources

Medicinal Chemistry Applications of 2-Bromo-6-methoxyquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-6-methoxyquinazoline (CAS 1379334-93-6) represents a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists. Unlike its more common 4-substituted counterparts (e.g., the Gefitinib/Erlotinib class), the 2-bromo variant offers a unique entry point for diversifying the C2-position of the quinazoline ring—a region critical for tuning selectivity in adenosine receptors (A2A/A2B) and PI3K/mTOR signaling pathways.

This guide details the synthetic utility, reactivity profile, and specific medicinal chemistry applications of this intermediate, providing researchers with actionable protocols for its integration into drug discovery campaigns.[1]

Chemical Profile & Synthetic Utility[1][2][3][4][5][6]

Structural Significance

The quinazoline core is ubiquitous in FDA-approved oncology drugs. The 2-bromo-6-methoxy derivative is strategically functionalized:

  • C2-Bromine: A highly reactive electrophile. The C2 position is susceptible to Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings. The bromine atom often provides superior leaving group ability compared to the chloro-analog, particularly in difficult couplings with sterically hindered nucleophiles.
    
  • C6-Methoxy: An electron-donating group (EDG) that modulates the basicity of the N1/N3 nitrogens. In many bioactive molecules, this group mimics the ATP-binding pocket interactions or serves as a handle for further derivatization (via demethylation to the phenol).

Synthesis of the Core Scaffold

The synthesis of 2-bromo-6-methoxyquinazoline typically proceeds via the intermediate 6-methoxyquinazolin-2(1H)-one.

Synthetic Route Logic:

  • Condensation: 2-Amino-5-methoxybenzaldehyde reacts with urea to form the pyrimidinone ring.

  • Bromination: The resulting cyclic urea (lactam tautomer) is treated with phosphorus oxybromide (

    
    ) to install the C2-bromide.
    

Synthesis SM 2-Amino-5-methoxybenzaldehyde Step1 Condensation (Urea, Heat) SM->Step1 Int 6-Methoxyquinazolin-2(1H)-one Step1->Int Step2 Bromination (POBr3, Toluene, Reflux) Int->Step2 Prod 2-Bromo-6-methoxyquinazoline Step2->Prod

Figure 1: Synthetic pathway for the preparation of 2-Bromo-6-methoxyquinazoline.

Reactivity Profile

The utility of 2-bromo-6-methoxyquinazoline lies in its orthogonal reactivity . While the C4 position of quinazoline is generally more electrophilic, the use of the 2-bromo mono-substituted scaffold allows for exclusive C2-functionalization without competition from C4.

Key Transformations
Reaction TypeTarget MotifReagents/ConditionsUtility

(Amination)
2-AminoquinazolinesPrimary/Secondary amines, DIPEA, DMSO/DMF, 80-100°CCore motif for Adenosine Antagonists.
Suzuki-Miyaura 2-ArylquinazolinesArylboronic acids, Pd(PPh3)4 or Pd2(dba)3, K2CO3, Dioxane/H2OCreating biaryl kinase inhibitors (e.g., PI3K).
Buchwald-Hartwig 2-AnilinoquinazolinesAnilines, Pd(OAc)2, BINAP/XPhos, Cs2CO3Accessing diverse kinase hinge-binders.
Demethylation 6-HydroxyquinazolinesBBr3 (DCM) or HBr (AcOH)Unmasking phenol for solubilizing group attachment.

Medicinal Chemistry Applications

Adenosine Receptor Antagonists (A2A/A2B)

The 2-aminoquinazoline scaffold is a validated pharmacophore for A2A receptor antagonists, which are therapeutic targets for Parkinson's disease and cancer immunotherapy.

  • Mechanism: The quinazoline ring binds in the orthosteric pocket. The C2-amine substituent extends into the extracellular vestibule, providing subtype selectivity.

  • Role of 6-OMe: The methoxy group at C6 (often paired with C7-OMe) provides critical hydrophobic contacts and metabolic stability.

  • Case Study: Research indicates that displacing the 2-bromo group with specific cyclic amines (e.g., furan-2-yl-methylamine or substituted piperazines) yields nanomolar potency against hA2AR.[2]

PI3K and mTOR Inhibitors

Dual PI3K/mTOR inhibitors often feature a heteroaromatic core linked to a morpholine (for the hinge region) and an aryl group.

  • Application: 2-Bromo-6-methoxyquinazoline serves as the electrophile to couple with aryl boronic acids (Suzuki) or anilines (Buchwald) to synthesize 2-aryl-6-methoxyquinazolines .

  • SAR Insight: The 6-methoxy group is frequently modified after the C2-coupling. For example, it can be demethylated and alkylated with morpholino-ethoxy chains to improve water solubility—a critical parameter for oral bioavailability in kinase inhibitors.

SAR_Logic Core 2-Bromo-6-methoxyquinazoline (Scaffold) Branch1 Reaction: SNAr with Amines Core->Branch1 Branch2 Reaction: Suzuki Coupling Core->Branch2 Branch3 Reaction: Demethylation (C6) Core->Branch3 Target1 Target: Adenosine Antagonists (A2A/A2B) Branch1->Target1 Target2 Target: PI3K / mTOR Inhibitors Branch2->Target2 Target3 Optimization: Solubility Tuning (Solubilizing Tails) Branch3->Target3

Figure 2: Strategic application of the scaffold in divergent drug discovery programs.

Experimental Protocols

Protocol A: with Secondary Amines (General Procedure)

Objective: Synthesis of 2-amino-6-methoxyquinazoline derivatives.

  • Reagents: 2-Bromo-6-methoxyquinazoline (1.0 equiv), Amine (1.2 equiv), DIPEA (2.0 equiv), DMF (anhydrous).

  • Procedure:

    • Dissolve 2-Bromo-6-methoxyquinazoline in anhydrous DMF (0.2 M concentration).

    • Add

      
      -Diisopropylethylamine (DIPEA) followed by the amine.
      
    • Heat the reaction mixture to 80–100 °C under nitrogen for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide (M+H: ~239/241) and appearance of product.

    • Workup: Cool to RT, pour into ice-water. If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Suzuki-Miyaura Coupling

Objective: Synthesis of 2-aryl-6-methoxyquinazoline.

  • Reagents: 2-Bromo-6-methoxyquinazoline (1.0 equiv), Arylboronic acid (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (2M aq, 3.0 equiv), 1,4-Dioxane.
  • Procedure:

    • Charge a microwave vial or round-bottom flask with the bromide, boronic acid, and catalyst.

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed 1,4-Dioxane and aqueous

      
      .
      
    • Heat at 90 °C (oil bath) or 110 °C (microwave) for 1–2 hours.

    • Workup: Filter through Celite, dilute with water, extract with DCM.

    • Note: For sterically hindered boronic acids, switch catalyst to

      
       / XPhos.
      

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10657538, 6-Bromo-2-methoxyquinoline (Note: Structural Isomer Comparison). Retrieved from [Link]

  • Hao, J., et al. (2005).[3] The Discovery and Synthesis of Novel Adenosine Receptor (A2A) Antagonists. Bioorganic & Medicinal Chemistry Letters, 15(5), 1333-1336.[3] Retrieved from [Link]

  • Biju, P., et al. (2016).[4] Quinazoline Carboxamides as Selective Antagonists of Adenosine 2A Receptor. WO-2016126570-A1. Retrieved from

  • Zhao, Z., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30, 219–230. Retrieved from [Link]

Sources

The Strategic Application of 2-Bromo-6-methoxyquinazoline as a Kinase Inhibitor Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals in the Field of Kinase Inhibition.

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors.[1][2] This guide focuses on a specific, highly versatile derivative: 2-bromo-6-methoxyquinazoline. The strategic placement of the bromine atom at the 2-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the generation of diverse compound libraries. The methoxy group at the 6-position influences the electronic properties of the scaffold and can be a key interaction point within the kinase active site. This document provides a comprehensive technical overview of the synthesis, derivatization, and biological evaluation of 2-bromo-6-methoxyquinazoline-based kinase inhibitors, intended to empower researchers in their drug discovery efforts.

The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4] The quinazoline scaffold has emerged as a particularly successful framework for the development of potent and selective kinase inhibitors.[1] Marketed drugs such as gefitinib, erlotinib, and lapatinib, all of which are based on the 4-anilinoquinazoline structure, validate the clinical utility of this heterocyclic system.[1][5] These molecules typically function by competing with ATP for binding to the kinase active site, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[5]

The 2-bromo-6-methoxyquinazoline core offers a strategic advantage for medicinal chemists. The bromine atom at the 2-position is amenable to a wide range of synthetic transformations, allowing for the introduction of diverse functionalities to probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. The 6-methoxy group, in addition to its potential for direct interaction with the target kinase, can also influence the overall physicochemical properties of the molecule.

Synthesis of the 2-Bromo-6-methoxyquinazoline Core

Proposed Synthetic Pathway

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Bromination 4-methoxyaniline 4-methoxyaniline 6-methoxyquinazolin-2(1H)-one 6-methoxyquinazolin-2(1H)-one 4-methoxyaniline->6-methoxyquinazolin-2(1H)-one 1. Chloral hydrate, hydroxylamine hydrochloride 2. H2SO4 2-bromo-6-methoxyquinazoline 2-bromo-6-methoxyquinazoline 6-methoxyquinazolin-2(1H)-one->2-bromo-6-methoxyquinazoline POBr3 or PBr3/PBr5

Caption: Proposed synthetic route to 2-bromo-6-methoxyquinazoline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-methoxyquinazolin-2(1H)-one

This step is adapted from established procedures for the synthesis of quinazolinones from anilines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyaniline (1.0 eq) in a suitable solvent such as a mixture of water and hydrochloric acid.

  • Isatin Synthesis: To the stirred solution, add chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (3.0 eq). Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After cooling, the intermediate is filtered and washed. The dried intermediate is then added portion-wise to concentrated sulfuric acid at a controlled temperature (e.g., 60-80 °C).

  • Work-up and Isolation: The reaction mixture is stirred for an additional 1-2 hours at the same temperature before being carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water until neutral pH, and then with a cold organic solvent (e.g., ethanol or diethyl ether). The crude 6-methoxyquinazolin-2(1H)-one is then dried under vacuum. Further purification can be achieved by recrystallization.

Step 2: Synthesis of 2-Bromo-6-methoxyquinazoline

This bromination step is a critical transformation to install the reactive handle for subsequent diversification.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-methoxyquinazolin-2(1H)-one (1.0 eq) in a suitable solvent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅).

  • Bromination: Heat the reaction mixture to reflux for several hours (typically 4-12 hours). Monitor the reaction progress by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The mixture is then neutralized with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide). The resulting precipitate is collected by filtration, washed with water, and dried. The crude 2-bromo-6-methoxyquinazoline can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).

Diversification of the Scaffold: Palladium-Catalyzed Cross-Coupling Reactions

The true utility of the 2-bromo-6-methoxyquinazoline scaffold lies in its ability to be readily diversified through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools for this purpose, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents at the 2-position.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 2-position of the quinazoline core and a variety of boronic acids or esters. This allows for the introduction of diverse aryl and heteroaryl moieties, which can probe different regions of the kinase ATP-binding site.

G Start Start Combine Reactants Combine 2-bromo-6-methoxyquinazoline, boronic acid, and base in a flask. Start->Combine Reactants Add Solvent & Degas Add solvent (e.g., Toluene/H2O) and degas. Combine Reactants->Add Solvent & Degas Add Catalyst Add Pd catalyst (e.g., Pd(PPh3)4) under inert atmosphere. Add Solvent & Degas->Add Catalyst Heat Reaction Heat reaction mixture (e.g., 80-100 °C). Add Catalyst->Heat Reaction Monitor Progress Monitor by TLC Heat Reaction->Monitor Progress Monitor Progress->Heat Reaction Incomplete Work-up Cool, dilute with water, and extract with an organic solvent. Monitor Progress->Work-up Complete Purification Purify by column chromatography. Work-up->Purification End End Purification->End

Caption: General workflow for Suzuki-Miyaura coupling.

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-6-methoxyquinazoline (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0-3.0 eq).

  • Catalyst and Solvent: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq). Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methoxyquinazoline derivative.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the quinazoline scaffold. This is particularly relevant as the amino group can act as a key hydrogen bond donor or acceptor in the kinase hinge region.

G Start Start Combine Reactants Combine 2-bromo-6-methoxyquinazoline, amine, base, and ligand in a flask. Start->Combine Reactants Add Catalyst Add Pd catalyst (e.g., Pd2(dba)3) under inert atmosphere. Combine Reactants->Add Catalyst Add Solvent Add anhydrous solvent (e.g., Toluene). Add Catalyst->Add Solvent Heat Reaction Heat reaction mixture (e.g., 80-110 °C). Add Solvent->Heat Reaction Monitor Progress Monitor by TLC Heat Reaction->Monitor Progress Monitor Progress->Heat Reaction Incomplete Work-up Cool, dilute with ether, and wash with water and brine. Monitor Progress->Work-up Complete Purification Purify by column chromatography. Work-up->Purification End End Purification->End

Caption: General workflow for Buchwald-Hartwig amination.

This protocol is a general guideline and may require optimization for specific substrates.[6][7]

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-6-methoxyquinazoline (1.0 eq), the desired amine (1.1-1.5 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4-2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0-3.0 eq), a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 eq), and a suitable phosphine ligand such as (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.02-0.10 eq) or Xantphos.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a solvent like diethyl ether or ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6-methoxyquinazoline derivative.

Biological Evaluation of 2-Bromo-6-methoxyquinazoline Derivatives

A systematic biological evaluation is crucial to determine the potency, selectivity, and mechanism of action of newly synthesized compounds. This typically involves a tiered approach, starting with in vitro biochemical assays, followed by cell-based assays, and culminating in in vivo studies for promising candidates.

In Vitro Kinase Inhibition Assays

The primary goal of in vitro kinase assays is to determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC₅₀). The ADP-Glo™ Kinase Assay is a widely used, robust, and high-throughput method for this purpose.[8][9][10][11]

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest, its substrate (peptide or protein), and ATP in a suitable kinase buffer.

    • Add varying concentrations of the test compound (typically in DMSO, with a final DMSO concentration of ≤1%) to the wells of a multiwell plate (e.g., a 384-well plate).

    • Initiate the kinase reaction by adding the enzyme-substrate-ATP mixture to the wells containing the test compounds.

    • Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides the necessary components for a luciferase-based luminescence reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assays: Target Engagement and Cellular Potency

Cell-based assays are essential to confirm that the inhibitor can penetrate the cell membrane, engage with its target kinase in a cellular context, and exert a biological effect. A common method for assessing the activity of inhibitors targeting receptor tyrosine kinases like EGFR is to measure the phosphorylation status of the receptor.

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., A431, which overexpresses EGFR) in a multi-well plate and allow the cells to adhere overnight.

    • Starve the cells in a serum-free medium for several hours to reduce basal receptor phosphorylation.

    • Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with a ligand such as epidermal growth factor (EGF) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total EGFR and a loading control protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities and normalize the p-EGFR signal to the total EGFR or loading control signal. This will demonstrate the dose-dependent inhibition of EGFR phosphorylation by the test compound.

In Vivo Pharmacokinetic and Efficacy Studies

Promising compounds with good in vitro and cellular activity should be advanced to in vivo studies in animal models (e.g., mice or rats) to assess their pharmacokinetic (PK) properties (absorption, distribution, metabolism, and excretion - ADME) and their efficacy in a disease model.[12][13][14]

Pharmacokinetic Profiling:

  • Administration: The compound is administered to the animals via a relevant route (e.g., oral gavage, intravenous injection).

  • Sample Collection: Blood samples are collected at various time points after administration.

  • Analysis: The concentration of the compound in the plasma is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Parameter Calculation: Key PK parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and bioavailability are calculated.

Efficacy Studies:

  • Disease Model: A relevant animal model of the disease of interest is used (e.g., a tumor xenograft model for cancer).

  • Treatment: The animals are treated with the test compound at various doses and schedules.

  • Endpoint Measurement: The effect of the treatment on the disease is monitored. For cancer models, this typically involves measuring tumor volume over time.

  • Toxicity Assessment: The animals are also monitored for any signs of toxicity, such as weight loss or changes in behavior.

Structure-Activity Relationship (SAR) and Data-Driven Optimization

The systematic diversification of the 2-bromo-6-methoxyquinazoline scaffold allows for the elucidation of the structure-activity relationship (SAR), which is crucial for guiding the optimization of lead compounds. By correlating changes in the chemical structure with changes in biological activity, researchers can identify key structural features that contribute to potency and selectivity.

Illustrative SAR Table for 2-Substituted-6-methoxyquinazoline Derivatives against EGFR
Compound IDR-Group at 2-positionEGFR IC₅₀ (nM)
Ref-1 3-chloro-4-fluoroaniline5.3[15]
Ref-2 3-ethynylaniline~20 (Erlotinib)
Hypothetical-1 4-methoxyphenylData to be generated
Hypothetical-2 Pyridin-3-ylData to be generated
Hypothetical-3 N-methylanilineData to be generated

Note: The IC₅₀ values for hypothetical compounds would be determined experimentally. The value for Ref-2 is for the closely related drug Erlotinib, which has a similar 4-anilinoquinazoline core.

Key Signaling Pathways and Mechanism of Action

Understanding the signaling pathways in which the target kinase is involved is essential for interpreting the biological effects of an inhibitor. For example, inhibitors of EGFR are designed to block the downstream signaling cascades that are aberrantly activated in many cancers.

EGFR Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR (Inactive) EGF->EGFR Binds pEGFR EGFR (Active) EGFR->pEGFR Dimerization & Autophosphorylation Grb2/Sos Grb2/Sos pEGFR->Grb2/Sos PI3K PI3K pEGFR->PI3K Inhibitor 2-Anilino-6-methoxy- quinazoline Inhibitor Inhibitor->EGFR Blocks ATP binding Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Factors Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Transcription Factors->Cell Proliferation, Survival, Angiogenesis

Caption: Simplified EGFR signaling pathway and the site of action for a 2-anilino-6-methoxyquinazoline inhibitor.

Conclusion and Future Directions

The 2-bromo-6-methoxyquinazoline scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the proven success of the broader quinazoline class of compounds, makes it an attractive platform for generating diverse chemical libraries and exploring the SAR for a wide range of kinase targets. The detailed experimental protocols and strategic workflows outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new generations of kinase inhibitors with the potential for improved potency, selectivity, and clinical efficacy. Future work in this area will likely focus on leveraging this scaffold to develop multi-targeted inhibitors, overcome mechanisms of drug resistance, and explore novel kinase targets.

References

  • [Schematic diagram of EGFR signaling pathway[2]. Growth factor binding...]([Link])

Sources

Navigating the Synthesis Landscape: A Technical Safety Guide to 2-Bromo-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methoxyquinazoline serves as a pivotal building block in contemporary medicinal chemistry and drug discovery. Its unique electronic and structural features make it a versatile scaffold for the synthesis of novel kinase inhibitors and other targeted therapeutics.[1][2][3] The quinazoline core is a well-established pharmacophore, and the strategic placement of the bromo and methoxy groups allows for diverse downstream chemical modifications.[4][5] However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven perspective on the safe handling, storage, and disposal of 2-Bromo-6-methoxyquinazoline, drawing upon established safety data for structurally analogous compounds.

Section 1: Compound Identification and Hazard Classification

Physicochemical Properties
PropertyValueSource
CAS Number 1379334-93-6Fluorochem[6]
Molecular Formula C₉H₇BrN₂OFluorochem[6]
Molecular Weight 239.07 g/mol Fluorochem[6]
Appearance Likely a solid crystalline powderInferred from analogs[10]
Melting Point Not available-
Boiling Point Not available-
Solubility Likely soluble in organic solvents, insoluble in waterInferred from analogs[10]
GHS Hazard Classification (Inferred)

Based on data from analogous compounds, 2-Bromo-6-methoxyquinazoline should be treated as a hazardous substance with the following classifications:

  • Acute Toxicity, Oral (Category 4) [11]

  • Acute Toxicity, Dermal (Category 4) [11]

  • Acute Toxicity, Inhalation (Category 4) [11]

  • Skin Corrosion/Irritation (Category 2) [8][11]

  • Serious Eye Damage/Eye Irritation (Category 2A) [8][11]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System [8][12]

Signal Word: Warning [11]

Hazard Statements (H-phrases):

  • H302: Harmful if swallowed.[8]

  • H312: Harmful in contact with skin.[11]

  • H332: Harmful if inhaled.[11]

  • H315: Causes skin irritation.[8][11]

  • H319: Causes serious eye irritation.[8][11]

  • H335: May cause respiratory irritation.[8][12]

Section 2: Prudent Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is critical when working with 2-Bromo-6-methoxyquinazoline. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense

All manipulations of 2-Bromo-6-methoxyquinazoline, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[7] The fume hood provides essential ventilation to prevent the inhalation of dust or vapors and contains any potential spills. Ensure that the fume hood sash is maintained at the lowest practical height. An eyewash station and safety shower must be readily accessible and tested regularly.[10][13]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

The selection and consistent use of appropriate PPE are crucial for personal safety.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[10] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[14]

  • Skin Protection:

    • Gloves: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.[7]

    • Lab Coat: A flame-resistant lab coat with full-length sleeves and a secure closure must be worn at all times in the laboratory.[10]

  • Respiratory Protection: For most operations within a properly functioning fume hood, respiratory protection may not be necessary. However, if there is a potential for aerosolization or if engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[10][15]

PPE_Workflow cluster_Pre_Operation Pre-Operation Checks cluster_Handling_Operation Handling Operation cluster_Post_Operation Post-Operation Start Start: Prepare for Handling Check_Fume_Hood Verify Fume Hood Functionality Start->Check_Fume_Hood Check_Safety_Equipment Eyewash/Shower Accessible? Check_Fume_Hood->Check_Safety_Equipment Select_PPE Select Appropriate PPE Check_Safety_Equipment->Select_PPE Don_PPE Don PPE: - Goggles/Face Shield - Lab Coat - Gloves Select_PPE->Don_PPE Handle_Compound Handle 2-Bromo-6-methoxyquinazoline (Weighing, Transfer, Reaction) Don_PPE->Handle_Compound Doff_PPE Doff and Dispose of Gloves Handle_Compound->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End of Procedure Wash_Hands->End

Caption: Personal Protective Equipment (PPE) Workflow for Handling 2-Bromo-6-methoxyquinazoline.

Section 3: Emergency Procedures

Preparedness is key to effectively managing any laboratory incident.

First Aid Measures
  • Inhalation: If inhaled, immediately move the individual to fresh air.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][15] Seek medical attention if irritation persists.[7]

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][13] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.[13]

Accidental Release Measures

In the event of a spill, evacuate the immediate area. Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand. Carefully sweep up the absorbed material and place it into a sealed, labeled container for chemical waste disposal. Avoid generating dust. Ventilate the area and wash the spill site after the material has been collected.

Section 4: Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage

Store 2-Bromo-6-methoxyquinazoline in a tightly sealed container in a cool, dry, and well-ventilated area.[7][13] Keep it away from incompatible materials such as strong oxidizing agents.[11][13]

Disposal

Dispose of waste 2-Bromo-6-methoxyquinazoline and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[7][13] Do not dispose of it down the drain.

Safe_Handling_Lifecycle cluster_Planning Planning & Preparation cluster_Execution Experimental Execution cluster_Contingency_Disposal Contingency & Disposal Hazard_Assessment Hazard Assessment (Review SDS of Analogs) Engineering_Controls Engineering Controls Check (Fume Hood, Eyewash) Hazard_Assessment->Engineering_Controls PPE Don Appropriate PPE Engineering_Controls->PPE Handling Safe Handling in Fume Hood PPE->Handling Storage Proper Storage of Stock Handling->Storage Emergency_Procedures Emergency Procedures (Spill, Exposure) Handling->Emergency_Procedures If Incident Occurs Waste_Disposal Segregated Chemical Waste Disposal Handling->Waste_Disposal

Caption: The lifecycle of safe handling for 2-Bromo-6-methoxyquinazoline.

Section 5: Reactivity and Stability

  • Reactivity: No specific reactivity data is available for 2-Bromo-6-methoxyquinazoline. However, it is prudent to assume it may react with strong oxidizing agents.[11]

  • Chemical Stability: The compound is expected to be stable under normal laboratory conditions.[10]

  • Conditions to Avoid: Avoid the generation of dust and exposure to incompatible materials.[14]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides, nitrogen oxides, and hydrogen bromide.[14]

Conclusion

While 2-Bromo-6-methoxyquinazoline is a valuable tool in the arsenal of medicinal chemists, its potential hazards necessitate a culture of safety and preparedness. By understanding its inferred hazard profile and adhering to the rigorous handling, storage, and emergency procedures outlined in this guide, researchers can confidently and safely unlock its synthetic potential in the pursuit of novel therapeutics.

References

  • PubChem. 6-Bromo-2-methoxyquinoline. National Center for Biotechnology Information. [Link]

  • ScienceLab.com. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC - NIH. [Link]

  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]

  • SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. [Link]

  • PubChem. (2-Bromo-6-methoxyquinolin-3-yl)boronic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2019). Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. [Link]

Sources

commercial suppliers and price of 2-Bromo-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Bromo-6-methoxyquinazoline , a specialized heterocyclic building block used primarily in the development of kinase inhibitors (specifically EGFR and VEGFR pathways).[1]

CAS Number: 1379334-93-6 (Verified Isomer) Molecular Formula: C₉H₇BrN₂O Molecular Weight: 239.07 g/mol [1]

Part 1: Executive Summary & Strategic Value

2-Bromo-6-methoxyquinazoline is a high-value pharmacophore scaffold.[1] Unlike the ubiquitous 4-chloroquinazolines used in first-generation EGFR inhibitors (e.g., Gefitinib), the 2-bromo variant offers a unique electrophilic handle at the C2 position.[1] This allows medicinal chemists to explore "reverse" substitution patterns or bis-nucleophilic substitutions that access novel chemical space in the ATP-binding pocket of protein kinases.[1]

Market Status: Currently classified as a Tier 3 Building Block (Specialized/Low Volume).[1] It is not a commodity chemical and is typically sourced through specialized heterocyclic vendors or custom synthesis.[1]

Part 2: Chemical Profile & Synthesis Logic[1]

Structural Identity

The distinction between isomers is critical for procurement and synthesis.

  • Target: 2-Bromo -6-methoxyquinazoline (Br at C2, OMe at C6).[1]

  • Common Impurity/Isomer: 6-Bromo -2-methoxyquinazoline (Br at C6, OMe at C2).[1]

  • Differentiation: The C2 position (between two nitrogen atoms) is significantly more electron-deficient than C6, affecting reactivity in SₙAr reactions.

Retrosynthetic Analysis & Production Routes

Direct bromination of the quinazoline ring is non-selective. The authoritative industrial route relies on the Sandmeyer-type transformation of the 2-amino precursor or the cyclization of anthranilic acid derivatives .[1]

Pathway A: The "Sandmeyer" Route (High Purity)

This is the preferred method for generating the C2-bromo functionality without contaminating C4.

  • Starting Material: 2-Amino-5-methoxybenzoic acid.[1]

  • Cyclization: Condensation with guanidine carbonate yields 2-Amino-6-methoxyquinazoline .[1]

  • Diazotization/Bromination: Treatment with sodium nitrite (NaNO₂) in hydrobromic acid (HBr), followed by Copper(I) bromide (CuBr).[1]

Pathway B: The "Dione" Route (Scale-Up)[1]
  • Cyclization: 2-Amino-5-methoxybenzoic acid + Urea

    
     6-Methoxyquinazoline-2,4-dione.[1]
    
  • Chlorination: POCl₃

    
     2,4-Dichloro-6-methoxyquinazoline.[1]
    
  • Selective Displacement: This route is risky for the 2-bromo target because the C4-Cl is more reactive.[1] Converting C2-Cl to C2-Br is inefficient.[1] Pathway A is recommended for scientific integrity.

Synthesis Workflow Diagram (Graphviz)

SynthesisRoute Start 2-Amino-5-methoxybenzoic acid (CAS: 6705-03-9) Inter1 2-Amino-6-methoxyquinazoline Start->Inter1 Cyclization Target 2-Bromo-6-methoxyquinazoline (CAS: 1379334-93-6) Inter1->Target Diazotization Reagent1 Guanidine Carbonate Reflux Reagent2 1. NaNO2, HBr 2. CuBr (Sandmeyer)

Caption: Figure 1. Selective synthesis of 2-Bromo-6-methoxyquinazoline via the 2-amino intermediate to avoid regioselectivity issues at C4.

Part 3: Commercial Suppliers & Price Analysis[1]

Market Landscape

Due to the specific substitution pattern, this compound is held in stock by fewer than 15 global suppliers. It is often "Made to Order" (MTO) in quantities >10g.[1]

Supplier Tiers & Pricing (Q1 2026 Estimates)

Prices are indicative of the research market for high-purity (>97%) samples.

Supplier TierRepresentative VendorsPack SizeEstimated Price (USD)Lead Time
Tier 1 (Global Distributors) Sigma-Aldrich, Fisher Scientific100 mg$150 - $2502-3 Weeks (often drop-shipped)
Tier 2 (Specialists) BLD Pharm, Combi-Blocks, Enamine1 g$180 - $3003-5 Days (Stock)
Tier 3 (Bulk/Custom) WuXi AppTec, Pharmablock25 g+Inquire (

120/g)
4-6 Weeks (Synthesis)

Procurement Strategy:

  • For Screening (<1g): Use Tier 2 suppliers (BLD Pharm is a verified holder of this CAS).[1] The premium paid to Tier 1 is often for re-packaging.

  • For Scale-up (>10g): Request a custom quote.[1] The price per gram drops significantly (approx. 60%) due to the efficiency of the Sandmeyer reaction at scale.

Procurement Decision Logic (Graphviz)[1]

ProcurementLogic Start Need 2-Bromo-6-methoxyquinazoline QtyCheck Quantity Required? Start->QtyCheck Small < 1 Gram (Hit Validation) QtyCheck->Small Med 1 - 10 Grams (Lead Opt) QtyCheck->Med Large > 10 Grams (In Vivo/Tox) QtyCheck->Large Action1 Buy from Tier 2 Specialist (e.g., BLD Pharm, Combi-Blocks) Small->Action1 Action2 Compare Tier 2 vs. Custom Quote Med->Action2 Action3 Contract Manufacturing (CMO) Request 'Sandmeyer Route' Large->Action3

Caption: Figure 2. Strategic sourcing decision tree based on development phase and quantity requirements.

Part 4: Quality Assurance & Handling[1]

Analytical Verification

To ensure scientific integrity, the identity of the compound must be validated to rule out the 6-bromo-2-methoxy isomer.[1]

  • ¹H NMR (DMSO-d₆):

    • H4 (Quinazoline proton): Look for a singlet around δ 9.0 - 9.2 ppm .[1] This is characteristic of the proton at C4 when C2 is substituted with a halogen.

    • Methoxy Group: Singlet at δ 3.8 - 3.9 ppm (3H).[1]

    • Coupling: The aromatic region should show an ortho coupling (d, J ≈ 9 Hz) and a meta coupling (d, J ≈ 2-3 Hz) for the protons at C7 and C8/C5.

  • LC-MS:

    • Expect a characteristic 1:1 doublet for the Bromine isotope pattern (⁷⁹Br/⁸¹Br) at M+H 239/241 .

Stability & Storage[1]
  • Hydrolysis Risk: The C2-Bromo bond is labile toward hydrolysis in acidic/basic aqueous media.[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Soluble in DMSO, DMF, and DCM. Poorly soluble in water.[1]

References

  • National Institutes of Health (NIH). (2024).[1] Quinazoline derivatives as cytotoxic agents: design, synthesis, and SAR. Retrieved from [Link]

  • European Patent Office. (1989).[1][2] Process for the synthesis of substituted naphthalene and quinazoline intermediates (EP0179447B1). Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: 6-Bromo-2-methoxyquinoline (Isomer differentiation).[1] Retrieved from [Link]

Sources

The Strategic Role of the 6-Methoxy Group in Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 6-methoxy group's role in quinazoline structure-activity relationships (SAR), specifically within the context of EGFR tyrosine kinase inhibitors (TKIs).

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary

The quinazoline scaffold represents a "privileged structure" in kinase inhibition, most notably targeting the Epidermal Growth Factor Receptor (EGFR).[1] Within this scaffold, the C6 and C7 positions are critical vectors for optimizing physicochemical properties and binding affinity. While the 6-methoxy group often appears as a simple substituent, its role is multifactorial: it modulates the electronic density of the pyrimidine ring (enhancing N1 basicity), serves as a metabolic handle, and acts as a distinct anchor point for solubilizing moieties in blockbuster drugs like Gefitinib and Vandetanib . This guide dissects the electronic, steric, and metabolic contributions of the 6-methoxy group and provides actionable protocols for its synthesis and evaluation.

Structural & Electronic Basis of the 6-Position

The Binding Topography

In the ATP-binding pocket of EGFR, the 4-anilinoquinazoline core binds to the hinge region. The N1 nitrogen acts as a hydrogen bond acceptor for the backbone amide of Met793 .

  • Orientation: The C6 and C7 positions of the quinazoline ring generally point towards the solvent-exposed region of the binding cleft.

  • Vector Analysis: The C6 vector is slightly more buried than C7 in certain conformations, but both are primary sites for attaching bulky solubilizing groups (e.g., morpholine or piperidine tails).

Electronic Tuning (Hammett Effects)

The 6-methoxy group is a strong electron-donating group (EDG) by resonance (


).[2]
  • Impact on N1 Basicity: By donating electron density into the conjugated aromatic system, the 6-OMe group increases the pKa of the N1 nitrogen. A more basic N1 is a better hydrogen bond acceptor, potentially strengthening the critical interaction with Met793.

  • Comparison: Removing the 6-OMe or replacing it with an electron-withdrawing group (e.g., -Cl, -NO2) decreases N1 basicity, often correlating with reduced potency in hinge-binding assays.[2]

Visualization: Pharmacophore & Binding Mode

The following diagram illustrates the interaction map of a generic 6-methoxy-substituted quinazoline within the EGFR ATP pocket.

EGFR_Binding_Mode Met793 Met793 (Hinge Region) N1 Quinazoline N1 Met793->N1 H-Bond (Critical) C6 C6 Position Solvent Solvent Front / Solubilizing Zone C6->Solvent Vector points to OMe 6-Methoxy Group (Electron Donor) C6->OMe Attached C7 C7 Position C7->Solvent Vector points to OMe->N1 +R Effect (Increases Basicity)

Figure 1: Interaction map showing the electronic influence of the 6-OMe group on the N1 hinge interaction and the spatial orientation towards the solvent front.

Comparative SAR: 6-Methoxy vs. 6-Solubilizing Tails

Medicinal chemistry case studies reveal that the C6 position is interchangeable with C7 for hosting solubilizing tails, but the choice dictates the metabolic profile.

Case Study 1: Vandetanib (6-OMe, 7-Tail)[2]
  • Structure: 4-(4-bromo-2-fluoroanilino)-6-methoxy -7-[(1-methylpiperidin-4-yl)methoxy]quinazoline.[2][3]

  • Role of 6-OMe: In Vandetanib, the 6-position retains the small, lipophilic methoxy group. This maintains the electronic donation to the ring without introducing steric bulk at C6, forcing the solubilizing piperidine tail to the C7 position. This configuration optimizes fit in the VEGFR2/EGFR dual pockets.

Case Study 2: Gefitinib (6-Tail, 7-OMe)[2]
  • Structure: 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline.[2]

  • Role of 6-Tail: Gefitinib reverses the pattern.[2] The bulky morpholine tail is at C6. This proves that the C6 position can tolerate significant bulk. The 7-methoxy group here serves the auxiliary role of electronic support and filling the hydrophobic floor of the pocket.

Table 1: SAR Comparison of FDA-Approved Quinazolines

DrugTargetC6 SubstituentC7 SubstituentKey SAR Insight
Gefitinib EGFR3-morpholinopropoxyMethoxyC6 tolerates bulk; C7-OMe provides electronic support.[2]
Erlotinib EGFR2-methoxyethoxy2-methoxyethoxyBis-substitution improves solubility; glycol chains at both positions.[2]
Vandetanib VEGFR/EGFRMethoxy (1-methylpiperidin-4-yl)methoxyC6-OMe is sterically compact; directs solubilizing group to C7.[2]
Lapatinib EGFR/HER25-(...)-2-furylMethoxyC6 holds massive tail for DFG-out binding mode (Type II).[2]

Metabolic Liabilities & Pharmacokinetics

The 6-methoxy group is not metabolically inert.[2] It is a primary site for Phase I metabolism, specifically O-demethylation .[2]

The O-Demethylation Pathway

CYP450 enzymes (primarily CYP3A4 and CYP1A1) attack the methyl group.

  • Consequence: Conversion of 6-OMe to 6-OH (phenol).[2]

  • Risk: The resulting phenol can undergo Phase II conjugation (glucuronidation) leading to rapid excretion, or oxidation to reactive quinone-imine intermediates, which are potential hepatotoxins.

Metabolism Parent 6-Methoxy Quinazoline (Active Drug) CYP CYP3A4 / CYP1A1 Parent->CYP Metabolism Phenol 6-Hydroxy Metabolite (Phenol) CYP->Phenol O-Demethylation Gluc Glucuronide Conjugate (Inactive/Excreted) Phenol->Gluc UGT Enzymes Quinone Quinone Imine (Reactive/Toxic) Phenol->Quinone Oxidation

Figure 2: Metabolic fate of the 6-methoxy group.[2] O-demethylation is the rate-limiting step for clearance in many quinazoline drugs.

Experimental Protocols

Synthesis of 6-Methoxy-4-Anilinoquinazolines

This protocol describes the synthesis of a core scaffold (like Vandetanib's core) starting from vanillic acid derivatives.[2]

Reagents:

  • Starting Material: 4-hydroxy-3-methoxybenzoic acid (Vanillic acid) or 3-hydroxy-4-methoxybenzoic acid (Isovanillic acid) depending on desired regiochemistry.[2]

  • Cyclizing Agent: Formamidine acetate.[2]

  • Chlorinating Agent: Thionyl chloride (

    
    ) or Phosphorus oxychloride (
    
    
    
    ).[2]

Step-by-Step Workflow:

  • Nitration: Treat vanillic acid derivative with fuming nitric acid to install the nitro group adjacent to the carboxylate.

  • Reduction: Reduce the nitro group to an amine using

    
     or 
    
    
    
    .[2]
  • Cyclization: Reflux the resulting anthranilic acid derivative with formamidine acetate in ethanol for 12–24 hours.

    • Result: 6-methoxy-quinazolin-4(3H)-one (or 7-methoxy isomer).[2]

  • Chlorination: Reflux the quinazolinone with

    
     (5 equiv) and a catalytic amount of DMF for 4 hours. Evaporate excess 
    
    
    
    .[2]
    • Result: 4-chloro-6-methoxyquinazoline.[2][4]

  • SNAr Coupling: Dissolve the chloro-intermediate in isopropanol (IPA). Add 1.1 equivalents of the desired aniline (e.g., 3-chloro-4-fluoroaniline).[2] Reflux for 3–6 hours.[2] The product often precipitates as the hydrochloride salt.

  • Workup: Filter the precipitate, wash with cold IPA and ether.

Kinase Inhibition Assay (EGFR)

To verify the activity of the synthesized 6-methoxy derivative:

  • Preparation: Prepare 10 mM stocks of compound in 100% DMSO.

  • Enzyme Mix: Dilute recombinant EGFR kinase (0.2 ng/µL) in assay buffer (20 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35).
    
  • Substrate: Use Poly(Glu,Tyr) 4:1 peptide substrate.[2]

  • Reaction:

    • Add 2.5 µL compound (serial dilutions).

    • Add 5 µL enzyme mix.

    • Initiate with 2.5 µL ATP (at

      
       concentration).[2]
      
  • Incubation: 1 hour at Room Temperature.

  • Detection: Use ADP-Glo™ or similar luminescent assay to quantify ADP production.[2] Calculate

    
     using non-linear regression (GraphPad Prism).
    

References

  • Design and Structure-Activity Relationship of 4-Anilinoquinazolines. Journal of Medicinal Chemistry. (2002). Detailed SAR on the 6- and 7-positions of EGFR inhibitors.[2][5]

  • Vandetanib (ZD6474) Structure and Pharmacology. PubChem & FDA Labels. Confirms 6-methoxy and 7-piperidine-methoxy substitution pattern.[2][3]

  • Gefitinib (Iressa) Chemical Biology. Nature Reviews Drug Discovery. Discusses the binding mode and the role of the 6-morpholino group.

  • Metabolic Stability of Fluoroanilinoquinazolines. NIH/PubMed Central. Analysis of O-demethylation metabolic pathways in quinazoline radiotracers.

  • Quinazoline-based EGFR Inhibitors Review. Pharmaceuticals (MDPI). Comprehensive review of 4th generation inhibitors and the role of C6/C7 substitution.

Sources

Methodological & Application

Synthesis of 2-amino-6-methoxyquinazoline via Nucleophilic Substitution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous compounds with a broad spectrum of biological activities.[1] Substituted quinazolines have garnered significant attention from researchers due to their therapeutic potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents. The 2-amino-6-methoxyquinazoline moiety, in particular, serves as a crucial building block in the synthesis of more complex drug candidates, making its efficient and reliable synthesis a topic of considerable interest to the drug development community. This application note provides a detailed protocol for the synthesis of 2-amino-6-methoxyquinazoline via a nucleophilic aromatic substitution (SNAr) pathway, along with an in-depth discussion of the underlying chemical principles and practical considerations for its successful implementation in a research setting.

The Chemistry: Understanding Nucleophilic Aromatic Substitution on the Quinazoline Ring

The synthesis of 2-amino-6-methoxyquinazoline from its corresponding 2-chloro precursor is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The quinazoline ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electron deficiency activates the ring towards attack by nucleophiles, particularly at the 2- and 4-positions, which are ortho and para to the ring nitrogens.

The generally accepted mechanism for this transformation is a two-step addition-elimination process. In the first step, the nucleophile (in this case, ammonia) attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic system and onto the electron-wthdrawing nitrogen atoms. In the second, typically rapid, step, the leaving group (chloride ion) is expelled, and the aromaticity of the quinazoline ring is restored, yielding the final 2-amino-6-methoxyquinazoline product.

The reactivity of the quinazoline ring towards nucleophilic substitution is further influenced by the substituents present on the ring. The methoxy group at the 6-position, being an electron-donating group, might slightly deactivate the ring compared to an unsubstituted quinazoline. However, the powerful activating effect of the two ring nitrogens ensures that the reaction with a strong nucleophile like ammonia proceeds efficiently under appropriate conditions. It is well-documented that in 2,4-dichloroquinazoline systems, the 4-position is generally more reactive towards nucleophiles than the 2-position.[2][3] This regioselectivity is attributed to the greater electron deficiency at the C4 position.

Experimental Protocol: Synthesis of 2-amino-6-methoxyquinazoline

This protocol is divided into two main stages: the preparation of the starting material, 2-chloro-6-methoxyquinazoline, followed by the nucleophilic substitution reaction to yield the desired product.

Part 1: Synthesis of 2-chloro-6-methoxyquinazoline

The synthesis of the 2-chloro-6-methoxyquinazoline precursor can be achieved by the chlorination of the corresponding 6-methoxyquinazolin-2-one. A common and effective method for this transformation involves the use of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as N,N-dimethylaniline.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberSafety Precautions
6-methoxyquinazolin-2-oneC₉H₈N₂O₂176.171022-57-7Irritant
Phosphorus oxychloride (POCl₃)POCl₃153.3310025-87-3Corrosive, toxic by inhalation
N,N-DimethylanilineC₈H₁₁N121.18121-69-7Toxic, carcinogen
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile, suspected carcinogen
Saturated sodium bicarbonate solutionNaHCO₃84.01144-55-8-
Anhydrous magnesium sulfateMgSO₄120.377487-88-9-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methoxyquinazolin-2-one (1.0 eq) in an excess of phosphorus oxychloride (approx. 5-10 eq).

  • To this suspension, add a catalytic amount of N,N-dimethylaniline (approx. 0.1-0.2 eq).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-chloro-6-methoxyquinazoline.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.

Figure 1: Workflow for the synthesis of 2-chloro-6-methoxyquinazoline.

Part 2: Synthesis of 2-amino-6-methoxyquinazoline

The final step involves the nucleophilic substitution of the chlorine atom with an amino group using ammonia. Based on analogous procedures for similar heterocyclic systems, this reaction is typically carried out in a sealed vessel at elevated temperatures to ensure the retention of the volatile ammonia nucleophile.[4]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberSafety Precautions
2-chloro-6-methoxyquinazolineC₉H₇ClN₂O194.6260636-74-0Irritant
Aqueous Ammonia (25-30%)NH₃17.031336-21-6Corrosive, respiratory irritant
EthanolC₂H₅OH46.0764-17-5Flammable
Deionized WaterH₂O18.027732-18-5-

Procedure:

  • Place 2-chloro-6-methoxyquinazoline (1.0 eq) in a sealed pressure vessel.

  • Add a solution of concentrated aqueous ammonia (e.g., 25-30%) in ethanol. The ratio of ammonia solution to ethanol can be optimized, but a 1:1 to 1:3 v/v ratio is a good starting point. The total volume should be sufficient to dissolve the starting material upon heating.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Caution: This reaction should be carried out in a properly functioning and shielded pressure vessel due to the buildup of pressure at elevated temperatures.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction vessel to room temperature.

  • Vent the vessel in a well-ventilated fume hood to release any excess ammonia pressure.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol and excess ammonia.

  • The resulting solid or slurry can be suspended in water and the pH adjusted to neutral if necessary.

  • Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum to afford 2-amino-6-methoxyquinazoline.

  • If further purification is required, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Figure 2: Workflow for the synthesis of 2-amino-6-methoxyquinazoline.

Trustworthiness: A Self-Validating System

The successful synthesis of 2-amino-6-methoxyquinazoline relies on careful monitoring and characterization at each stage.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the progress of both the chlorination and amination reactions. By comparing the spots of the reaction mixture with those of the starting material and a co-spot, the consumption of the reactant and the formation of the product can be readily visualized.

  • Product Characterization: The identity and purity of the final product, 2-amino-6-methoxyquinazoline, must be confirmed through a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazoline ring, the methoxy group protons, and the protons of the amino group. The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule.

    • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the product, providing further confirmation of its identity. The molecular ion peak corresponding to the calculated mass of 2-amino-6-methoxyquinazoline should be observed.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amino group and the C-O stretch of the methoxy group.

    • Melting Point: The melting point of the purified product should be determined and compared to literature values, if available, as a measure of purity.

Conclusion

This application note provides a comprehensive guide for the synthesis of 2-amino-6-methoxyquinazoline via a nucleophilic aromatic substitution reaction. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers in the field of drug development can reliably produce this valuable building block for their synthetic endeavors. The self-validating nature of the protocol, which emphasizes in-process monitoring and thorough product characterization, ensures the integrity and reproducibility of the synthesis.

References

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(1), 267-276. [Link]

  • Hussain, S., et al. (2018). Quinazoline derivatives as anticancer agents: A review. European Journal of Medicinal Chemistry, 145, 443-465. [Link]

  • Chemistry Stack Exchange. (2022). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]

  • US Patent No. US20160200688A1. (2016).
  • ResearchGate. (2020). How to prepare 6,7-dimethoxy- 2-methyl quinazolinone from dimethoxy anthranilic acid? What is its m.p? chlorination of this compound by thionylchloride?. Retrieved from [Link]

  • CN Patent No. CN101353328B. (2010). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

Sources

Strategic Synthesis: Optimized Suzuki-Miyaura Coupling of 2-Bromo-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized conditions for the Suzuki-Miyaura cross-coupling of 2-Bromo-6-methoxyquinazoline with various aryl and heteroaryl boronic acids. The 2-substituted quinazoline core is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Gefitinib, Erlotinib analogs).

While the C2-bromide is highly activated for oxidative addition, this substrate presents specific challenges:

  • Hydrolytic Instability: The C2-position is susceptible to nucleophilic attack by hydroxide ions, leading to the formation of the thermodynamically stable 6-methoxyquinazolin-2(1H)-one (hydrolysis byproduct).

  • Electronic Deactivation: The 6-methoxy group (electron-donating) slightly increases the electron density of the pyrimidine ring compared to unsubstituted analogs, potentially requiring more active catalytic systems than electron-deficient heterocycles.

This guide provides a Standard Protocol (high reliability) and an Anhydrous Protocol (for hydrolysis-prone substrates), supported by mechanistic insights and troubleshooting workflows.

Mechanistic Insight & Critical Parameters

Reactivity Profile

The Suzuki-Miyaura coupling proceeds via the catalytic cycle: Oxidative Addition


 Transmetallation 

Reductive Elimination.[1]
  • Electrophile (2-Bromo-6-methoxyquinazoline): The C2-Br bond is activated by the adjacent nitrogen atoms (amidine-like resonance). However, the ortho-nitrogen lone pairs can coordinate to Palladium, potentially poisoning the catalyst if not properly ligated.

  • Competing Pathway (Hydrolysis): Under standard aqueous-basic conditions (e.g., Na

    
    CO
    
    
    
    /H
    
    
    O), the hydroxide ion can attack the C2 position. This creates a "dead" quinazolinone byproduct that halts the reaction.
Visualization: Reaction & Competing Pathways

ReactionMechanism Substrate 2-Bromo-6-methoxyquinazoline OxAdd Oxidative Addition (Pd-Br Species) Substrate->OxAdd + Pd(0) Hydrolysis Hydrolysis Side Reaction (OH- attack) Substrate->Hydrolysis + H2O / Base Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 2-Aryl-6-methoxyquinazoline (Target) RedElim->Product Byproduct 6-Methoxyquinazolin-2(1H)-one (Dead End) Hydrolysis->Byproduct

Figure 1: Catalytic cycle showing the productive Suzuki coupling pathway versus the parasitic hydrolysis pathway common in 2-haloquinazolines.

Optimization Strategy (Screening Data)

The following table summarizes the optimization of reaction conditions. The "Standard" condition balances yield and operational simplicity.

ParameterCondition A (Standard)Condition B (Anhydrous)Condition C (High Activity)
Catalyst Pd(dppf)Cl

·DCM
(5 mol%)
Pd(PPh

)

(5 mol%)
Pd

(dba)

/ XPhos
Solvent 1,4-Dioxane / Water (9:1)Toluene (Anhydrous)THF / Water (4:1)
Base Na

CO

(2.0 eq)
Cs

CO

(2.0 eq)
K

PO

(3.0 eq)
Temp/Time 90°C, 4-12 h100°C, 12-16 h60°C, 2 h
Outcome High Yield (85-95%) Mod. Yield (60-75%)High Yield (Fast)
Use Case Robust, general purpose.For hydrolysis-prone substrates.For sterically hindered boronic acids.

Why Pd(dppf)Cl


? 
Unlike Pd(PPh

)

, the bidentate dppf ligand prevents catalyst decomposition at high temperatures and resists oxidation. It is the "workhorse" catalyst for heterocyclic bromides [1].

Detailed Experimental Protocols

Protocol A: Standard Aqueous-Organic Coupling

Recommended for most aryl boronic acids where the quinazoline is stable.

Materials:
  • 2-Bromo-6-methoxyquinazoline (1.0 eq)

  • Aryl Boronic Acid (1.2 - 1.5 eq)

  • Pd(dppf)Clngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    [2][3]·CH
    
    
    
    Cl
    
    
    complex (0.05 eq / 5 mol%)
  • Sodium Carbonate (Na

    
    CO
    
    
    
    ) (2.0 eq)
  • Solvent: 1,4-Dioxane and Distilled Water (9:1 ratio)

Step-by-Step Procedure:
  • Setup: To a clean reaction vial (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add the quinazoline substrate , boronic acid , and Na

    
    CO
    
    
    
    .
    • Note: Do not add the catalyst yet.

  • Solvent Addition: Add the 1,4-Dioxane/Water mixture.

    • Concentration: Aim for 0.1 M to 0.2 M with respect to the quinazoline.

  • Degassing (Critical): Sparge the solution with Argon or Nitrogen gas for 10–15 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl

    
      catalyst. Cap the vial immediately. Purge the headspace with inert gas for another 1-2 minutes.
    
  • Reaction: Heat the mixture to 90°C (oil bath or heating block).

    • Monitoring: Check via LC-MS or TLC (EtOAc/Hexane) after 2 hours. Most reactions complete within 4–6 hours.

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate (EtOAc) and Water.[5]

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography.

    • Tip: Quinazolines are basic. If streaking occurs on silica, add 1% Triethylamine to the eluent.

Protocol B: Anhydrous Conditions (Hydrolysis Prevention)

Use this if LC-MS shows significant mass corresponding to the quinazolinone (M-Br+OH).

  • Base Switch: Use Cesium Carbonate (Cs

    
    CO
    
    
    
    )
    or Potassium Phosphate (K
    
    
    PO
    
    
    ).[5] These are soluble enough in organic solvents to facilitate transmetallation without added water.
  • Solvent: Use anhydrous Toluene or DMF .

  • Procedure: Follow the setup above, but ensure all glassware is oven-dried. Purge with Argon rigorously. Heat to 100°C.

Workflow Visualization

Workflow Start Start: Weigh Reagents (Substrate, Boronic Acid, Base) Solvent Add Solvent (Dioxane/H2O 9:1) Start->Solvent Degas DEGAS SYSTEM (Sparge Ar/N2 for 15 min) Solvent->Degas CatAdd Add Pd Catalyst (Pd(dppf)Cl2) Degas->CatAdd Heat Heat to 90°C (4-6 Hours) CatAdd->Heat Monitor Monitor (LC-MS/TLC) Heat->Monitor Decision Complete? Monitor->Decision Decision->Heat No (Continue Heating) Workup Workup (EtOAc Extraction) Decision->Workup Yes Purify Purification (Flash Chromatography) Workup->Purify

Figure 2: Operational workflow ensuring oxygen exclusion prior to catalyst addition.

Troubleshooting Guide

ObservationDiagnosisRemediation
Low Conversion (<20%) Catalyst poisoning or inactive Pd species.Switch to Pd

(dba)

/XPhos
(G3 Buchwald precatalysts). Ensure rigorous degassing.
Hydrolysis Product (M-79) Basic hydrolysis of C2-Br.Switch to Protocol B (Anhydrous Toluene/Cs

CO

). Lower temp to 80°C.
Homocoupling (Ar-Ar) Oxygen presence or excess Boronic acid.Improve degassing technique. Add boronic acid slowly (syringe pump) if necessary.
Protodeboronation Unstable boronic acid (e.g., 2-pyridyl).Use Boronic Esters (Pinacol) instead of acids. Add CuCl (copper facilitator) in rare cases.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • BenchChem. (2025).[1][4][5] Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Link (Accessed via Search Context 1.1)

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Reaction Conditions and Catalysts. Link

  • National Institutes of Health (NIH). (2023). Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. PubMed Central. Link (Accessed via Search Context 1.14)

Sources

demethylation of 2-Bromo-6-methoxyquinazoline to 2-Bromo-6-hydroxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Demethylation of 2-Bromo-6-methoxyquinazoline


) Mediated Ether Cleavage

Executive Summary

This application note details the protocol for the selective demethylation of 2-Bromo-6-methoxyquinazoline to 2-Bromo-6-hydroxyquinazoline . The transformation presents a specific chemoselectivity challenge: cleaving the robust aryl methyl ether bond while preserving the labile C2-bromo substituent.

Standard acidic demethylation conditions (e.g., 48% HBr/AcOH at reflux) are contraindicated due to the high risk of nucleophilic displacement or hydrolysis of the C2-bromine atom, which would yield the inactive quinazolinone byproduct. This protocol utilizes Boron Tribromide (


)  in dichloromethane (DCM) under anhydrous conditions, ensuring high fidelity of the halogenated scaffold.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The quinazoline ring is electron-deficient, making the C2-position highly susceptible to nucleophilic attack (


).
  • Risk A (Acidic Hydrolysis): In aqueous acid (HBr/

    
    ), water acts as a nucleophile at C2, displacing bromine to form 6-hydroxyquinazolin-2(1H)-one.
    
  • Risk B (Basic Displacement): Strong bases (hydroxide/alkoxide) rapidly displace the C2-bromide.

The Solution: Lewis Acid Mediated Cleavage

 acts as a strong Lewis acid, coordinating to the ether oxygen. This weakens the 

bond, allowing a bromide ion to attack the methyl group via an

-like mechanism. Crucially, this reaction proceeds in anhydrous non-polar solvent (DCM), eliminating the nucleophiles (water/hydroxide) that threaten the C2-Br bond.

Reaction Scheme: The transformation involves the formation of a borate complex, which is hydrolyzed during the workup to release the phenol.

ReactionMechanism Substrate 2-Bromo-6-methoxyquinazoline Complex Borate Complex [Ar-O-BBr2] Substrate->Complex + BBr3 / DCM (Lewis Acid Coordination) Hydrolysis Side Product: Quinazolinone (Avoided) Substrate->Hydrolysis Avoided (No H2O present) Product 2-Bromo-6-hydroxyquinazoline Complex->Product + MeOH / H2O (Hydrolysis)

Figure 1: Reaction pathway highlighting the avoidance of aqueous hydrolysis.

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: 2-Bromo-6-methoxyquinazoline (1.0 equiv).

  • Reagent: Boron Tribromide (

    
    ), 1.0 M solution in DCM (4.0 equiv). Note: Neat 
    
    
    
    can be used but the DCM solution is safer for handling.
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Methanol (MeOH), Saturated Sodium Bicarbonate (

    
    ).[1]
    
  • Equipment: Flame-dried Schlenk flask or round-bottom flask,

    
    /Ar atmosphere, ice-water bath.
    
Step-by-Step Methodology

Step 1: Setup and Solubilization

  • Equip a reaction flask with a magnetic stir bar and a rubber septum. Flush with dry Nitrogen (

    
    ) for 10 minutes.
    
  • Add 2-Bromo-6-methoxyquinazoline (e.g., 1.0 g, 4.18 mmol) to the flask.

  • Add anhydrous DCM (20 mL, ~0.2 M concentration). Stir until fully dissolved.

  • Cool the solution to 0°C using an ice-water bath.

Step 2: Reagent Addition

  • Using a glass syringe (plastic is not recommended for

    
    ), slowly add 
    
    
    
    (1.0 M in DCM)
    (16.7 mL, 16.7 mmol, 4.0 equiv) dropwise over 15 minutes.
    • Observation: A precipitate (borate complex) often forms; this is normal.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 3 to 16 hours .

    • Monitoring: Check reaction progress via LCMS or TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the starting material (

      
      ) and appearance of the product (
      
      
      
      ).

Step 3: Controlled Quench (CRITICAL) Safety Alert: The quench is exothermic and generates HBr gas.

  • Cool the reaction mixture back to 0°C .

  • Add Methanol (MeOH) dropwise.

    • Why: MeOH reacts with excess

      
       to form volatile trimethyl borate 
      
      
      
      and HBr.
  • Stir for 20 minutes at RT to break down the boron-phenolate complex.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove DCM and volatile borates.

Step 4: Workup and Isolation

  • Resuspend the residue in ice-cold water (20 mL).

  • Neutralization: Slowly add saturated

    
      solution to adjust pH to ~6-7.
    
    • Caution: Do not use strong base (NaOH) or raise pH > 9, as the phenolate anion increases electron density, but high pH risks C2-Br hydrolysis over time.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL).

    • Alternative: If the product precipitates as a solid upon neutralization (common for quinazolinols), filter the solid, wash with water, and dry.

  • Dry organic layers over

    
    , filter, and concentrate.
    

Results & Validation Criteria

ParameterSpecificationNotes
Appearance Off-white to yellow solidPhenols often oxidize slightly; store under inert gas.
LCMS (ESI+) Mass shift -14 DaSM: 239/241

Prod: 225/227 (Br pattern preserved).
1H NMR Loss of -OMe singletDisappearance of singlet at

~3.9 ppm.
1H NMR Appearance of -OHBroad singlet, typically

9.5 - 10.5 ppm (DMSO-

).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Incomplete Conversion Borate complex insolubilityUse a larger excess of

(up to 6 equiv) or reflux gently (40°C).
Product is Quinazolinone Hydrolysis of C2-BrQuench was too basic or aqueous exposure was too prolonged. Use

only.
Low Yield Product stuck in aqueousPhenols are amphoteric. Ensure pH is ~6-7 during extraction.

Workflow Visualization

ProtocolWorkflow Start Start: 2-Br-6-OMe-Quinazoline Dissolve Dissolve in Anhydrous DCM Cool to 0°C Start->Dissolve AddBBr3 Add BBr3 (4.0 equiv) Dropwise Dissolve->AddBBr3 React Warm to RT Stir 3-16h AddBBr3->React Check LCMS Check: SM Consumed? React->Check Check->React No (Add more BBr3) Quench Cool to 0°C Quench with MeOH Check->Quench Yes Workup Concentrate -> Water Neutralize (NaHCO3) -> Extract Quench->Workup Finish Isolate 2-Bromo-6-hydroxyquinazoline Workup->Finish

Figure 2: Operational workflow for the demethylation process.

References

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289–2292. Link

    • Foundational text establishing BBr3 as the standard for sensitive ether cleavage.
  • Benton, L., et al. (2012). WO2012112946: Quinazoline derivatives as kinase inhibitors. World Intellectual Property Organization. Link

    • Provides industrial context for BBr3 use in quinazoline functionaliz
  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Link

    • Verified standard operating procedures and stoichiometry for BBr3 protocols.
  • Sousa, E., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation. Journal of Organic Chemistry. Link

    • Mechanistic insights supporting the use of excess reagent for complex substr

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Bromo-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Accelerating Discovery with Microwave-Assisted Quinazoline Synthesis

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The targeted functionalization of this privileged heterocycle is paramount in the development of novel drug candidates. 2-Bromo-6-methoxyquinazoline serves as a versatile building block, offering a reactive handle at the 2-position for the introduction of various substituents through cross-coupling reactions.

Traditional synthetic methods often require prolonged reaction times and harsh conditions, leading to potential degradation of sensitive functional groups and the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction rates, improving yields, and enhancing product purity.[1][2] This guide provides detailed application notes and robust protocols for the efficient functionalization of 2-bromo-6-methoxyquinazoline using microwave irradiation, with a focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

The Power of Microwave Heating in Quinazoline Functionalization

Microwave energy directly heats the reaction mixture through dielectric heating, a process involving the interaction of the oscillating electric field of the microwaves with polar molecules in the sample.[3] This rapid and uniform heating leads to significant advantages over conventional oil bath or heating mantle methods, which rely on slower conductive heating. Key benefits include:

  • Dramatically Reduced Reaction Times: Reactions that typically take hours or even days can often be completed in a matter of minutes.[3]

  • Increased Product Yields: The rapid heating and precise temperature control minimize the formation of side products, leading to higher isolated yields of the desired compound.

  • Enhanced Reaction Selectivity: The ability to fine-tune reaction parameters can lead to improved chemo- and regioselectivity.

  • Improved Reproducibility: Automated microwave reactors offer precise control over temperature, pressure, and reaction time, leading to highly reproducible results.

Application Note 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-6-methoxyquinazolines

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and a boronic acid or ester, catalyzed by a palladium complex.[4][5] This reaction is particularly well-suited for the synthesis of 2-arylquinazolines, a class of compounds with significant biological activity.

Causality Behind Experimental Choices:
  • Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective in promoting the coupling of heteroaryl halides.[6]

  • Base: A base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction outcome and should be optimized for each specific substrate combination.

  • Solvent: A polar aprotic solvent that can efficiently absorb microwave energy is preferred. Common choices include 1,4-dioxane, DMF, or a mixture of a solvent with water. The presence of water can sometimes be beneficial for the solubility of the base and the stability of the catalytic species.

Illustrative Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents 2-Bromo-6-methoxyquinazoline 2-Bromo-6-methoxyquinazoline Microwave Irradiation Microwave Irradiation 2-Bromo-6-methoxyquinazoline->Microwave Irradiation Arylboronic Acid Arylboronic Acid Arylboronic Acid->Microwave Irradiation Pd Catalyst Pd Catalyst Pd Catalyst->Microwave Irradiation Base Base Base->Microwave Irradiation Solvent Solvent Solvent->Microwave Irradiation 2-Aryl-6-methoxyquinazoline 2-Aryl-6-methoxyquinazoline Microwave Irradiation->2-Aryl-6-methoxyquinazoline

Caption: General workflow for the Suzuki-Miyaura cross-coupling of 2-bromo-6-methoxyquinazoline.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • 2-Bromo-6-methoxyquinazoline

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • To a 10 mL microwave reactor vial, add 2-bromo-6-methoxyquinazoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add K₂CO₃ (2.0 mmol) to the vial.

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-methoxyquinazoline.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / SPhosEfficient for heteroaryl couplings.
Base K₂CO₃Common and effective base.
Solvent 1,4-Dioxane / H₂O (4:1)Good microwave absorption and aids solubility.
Temperature 120 °CProvides sufficient energy for activation.
Time 15-30 minRapid reaction completion under microwave irradiation.

Application Note 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-6-methoxyquinazolines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a versatile method for the formation of C-N bonds.[7][8][9] This reaction is instrumental in synthesizing 2-aminoquinazoline derivatives, which are prevalent in many biologically active molecules.

Causality Behind Experimental Choices:
  • Catalyst System: Similar to the Suzuki coupling, a palladium catalyst is employed. The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as XPhos or BrettPhos often providing excellent results for the amination of heteroaryl halides.[3][10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents with good microwave absorption properties are necessary to prevent quenching of the strong base. Toluene and 1,4-dioxane are suitable choices.

Illustrative Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents 2-Bromo-6-methoxyquinazoline 2-Bromo-6-methoxyquinazoline Microwave Irradiation Microwave Irradiation 2-Bromo-6-methoxyquinazoline->Microwave Irradiation Amine Amine (R₂NH) Amine->Microwave Irradiation Pd Catalyst Pd Catalyst Pd Catalyst->Microwave Irradiation Base Base Base->Microwave Irradiation Solvent Solvent Solvent->Microwave Irradiation 2-Amino-6-methoxyquinazoline 2-Amino-6-methoxyquinazoline Microwave Irradiation->2-Amino-6-methoxyquinazoline

Caption: General workflow for the Buchwald-Hartwig amination of 2-bromo-6-methoxyquinazoline.

Protocol: Microwave-Assisted Buchwald-Hartwig Amination

Materials:

  • 2-Bromo-6-methoxyquinazoline

  • Amine (e.g., morpholine, aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • To a 10 mL microwave reactor vial under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).

  • Add 2-bromo-6-methoxyquinazoline (1.0 mmol) and the desired amine (1.2 mmol).

  • Add NaOtBu (1.4 mmol) to the vial.

  • Add anhydrous toluene (5 mL).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 110-130 °C for 20-40 minutes. Monitor the reaction progress by TLC or LC-MS.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-methoxyquinazoline derivative.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / XPhosHighly active for C-N bond formation.[3]
Base NaOtBuStrong, non-nucleophilic base.
Solvent Anhydrous TolueneAprotic and good for microwave heating.
Temperature 110-130 °CEffective for amination reactions.[3]
Time 20-40 minRapid conversion under microwave conditions.

Trustworthiness: A Self-Validating System

The protocols provided are designed to be robust and reproducible. However, as with any chemical synthesis, optimization may be necessary for specific substrates.

  • Reaction Monitoring: It is crucial to monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent decomposition of the product.

  • Inert Atmosphere: For the Buchwald-Hartwig amination, maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Purity of Reagents: The use of high-purity, anhydrous solvents and reagents is essential for achieving high yields and reproducible results, particularly in the Buchwald-Hartwig amination where the base is sensitive to moisture.

Expertise & Experience: Field-Proven Insights

  • Ligand Screening: If the recommended ligands do not provide satisfactory results, a screening of other commercially available phosphine ligands (e.g., RuPhos, DavePhos for Buchwald-Hartwig; other biaryl phosphines for Suzuki) may be beneficial.

  • Base Optimization: The strength and nature of the base can have a profound effect on the reaction. For sensitive substrates, a weaker base like K₃PO₄ may be advantageous in Suzuki couplings.

  • Solvent Effects: While the recommended solvents are generally effective, alternative polar aprotic solvents such as cyclopentyl methyl ether (CPME) or dimethylformamide (DMF) can be explored, especially if solubility issues are encountered.

  • Site-Selectivity: In cases of di- or poly-halogenated quinazolines, the inherent electronic and steric properties of the substrate will dictate the site-selectivity of the cross-coupling reaction. Generally, the most electron-deficient and sterically accessible position will react preferentially.[11] For substrates like 6-bromo-2-chloroquinoline, selective amination at the 6-position can be achieved by careful selection of the solvent and catalyst system.[10]

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Mohammadkhani, A.; Heravi, M. M. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Front. Chem.2020, 8, 580086.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47 (34), 6338–6361.
  • Havelková, M.; Dvořák, D.; Hocek, M. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis2001, 2001 (11), 1704-1710.
  • Wang, T.; Magnin, D. R.; Hamann, L. G. Palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes and 5- and 8-bromoquinolines. Org. Lett.2003, 5 (6), 897-900.
  • Jouffroy, P.; Newman, S. G.; Lautens, M. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Mollo, M. C.; Orelli, L. R. Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines. Org. Lett.2016, 18 (23), 6116-6119.
  • Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angew. Chem. Int. Ed.1998, 37 (15), 2046–2067.
  • Kappe, C. O. Microwave-assisted organic synthesis. Angew. Chem. Int. Ed.2004, 43 (46), 6250–6284.
  • Alami, M.; et al. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Synfacts2008, 2008 (11), 1159-1159.
  • Bari, S. S.; et al. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules2012, 17 (10), 11624-11637.
  • Špulák, M.; et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules2021, 26 (7), 1953.
  • Ababri, M.; et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Adv.2021, 11 (4), 2320-2328.
  • Hricovíniová, Z. Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. In Microwave-Assisted Synthesis of Heterocycles; Koketsu, M., Ed.; Springer: Singapore, 2018; pp 1-23.
  • Al-dujaili, A. H.; et al. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega2024, 9 (1), 123-134.
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  • Grasa, G. A.; et al. EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. J. Heterocyclic Chem.2008, 45 (5), 1441-1445.
  • Pyke, S. M.; et al. Selective Buchwald−Hartwig Amination of 6-Bromo-2-chloroquinoline: Synthesis of 6-Heterocyclic Substituted 2-Aminoquinolines. J. Org. Chem.2008, 73 (23), 9456–9459.
  • Hassan, Z.; et al. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
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  • The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube, 3 Apr. 2025, [Link].

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Troubleshooting & Optimization

Technical Support Center: Improving Yield of 2-Bromo-6-methoxyquinazoline Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing substitution reactions involving 2-bromo-6-methoxyquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their synthetic routes. Here, we will delve into common challenges, provide detailed troubleshooting guides, and answer frequently asked questions to support your experimental success.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield

A common challenge in substitution reactions with 2-bromo-6-methoxyquinazoline is a lower-than-expected or complete lack of product formation. This can often be attributed to several factors, including the reactivity of the quinazoline core, suboptimal reaction conditions, or issues with the reagents.[1]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inadequate Reaction Temperature The substitution reaction may have a significant activation energy barrier, requiring thermal energy to proceed at a reasonable rate.Gradually increase the reaction temperature in increments of 10-20°C. For many nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, temperatures between 80-120°C are effective.[2][3] Monitor the reaction closely for any signs of decomposition.
Suboptimal Solvent Choice The solvent plays a crucial role in dissolving reactants and facilitating the reaction. Poor solubility of the starting material or reagents can severely limit the reaction rate.[4]Use a high-boiling point, polar aprotic solvent such as DMF, DMSO, or dioxane.[2][3] These solvents are generally effective at dissolving a wide range of reactants and can support the charged intermediates in SNAr reactions.
Incorrect Base Selection The choice of base is critical, especially in cross-coupling reactions where it is involved in the catalytic cycle, or in SNAr reactions where it deprotonates the nucleophile.[1][3]For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often preferred.[1][5] For Suzuki couplings, bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[3] The strength and solubility of the base can significantly impact the outcome.
Catalyst Inactivity (for Cross-Coupling) In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, the catalyst can be inhibited by the nitrogen atoms of the quinazoline ring.[6]For challenging substrates, consider using more electron-rich and sterically hindered phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] Pre-formed palladium catalysts can also offer improved performance.[3]
Poor Quality of Reagents Impurities in the starting material, reagents, or solvent can interfere with the reaction or deactivate the catalyst.[4]Ensure the 2-bromo-6-methoxyquinazoline is of high purity. Use anhydrous solvents and handle air- and moisture-sensitive reagents under an inert atmosphere.[4]
Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.

Common Side Reactions & Prevention Strategies:

Side Reaction Description Prevention Strategy
Hydrolysis of the Bromoquinazoline Under certain conditions (e.g., presence of water and a strong base), the 2-bromo group can be replaced by a hydroxyl group, leading to the formation of 2-hydroxy-6-methoxyquinazoline.[7][8]Ensure the reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Protodeboronation (in Suzuki Coupling) This is the cleavage of the carbon-boron bond of the boronic acid coupling partner, replacing it with a hydrogen atom. This side reaction consumes the boronic acid and is often promoted by the base or the palladium catalyst.[6]Thoroughly degas the reaction mixture to remove oxygen. Consider using more stable boronic esters (e.g., pinacol esters) in place of boronic acids.[6]
Homocoupling (in Suzuki Coupling) This involves the coupling of two molecules of the boronic acid or two molecules of the 2-bromo-6-methoxyquinazoline. It becomes more prevalent when the cross-coupling catalytic cycle is slow.[6]Optimizing the catalyst and ligand system can often suppress homocoupling.[6] Using the appropriate stoichiometry of reactants is also important.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthetic strategies and mechanistic details of 2-bromo-6-methoxyquinazoline substitution reactions.

Q1: What are the primary methods for performing substitution reactions on 2-bromo-6-methoxyquinazoline?

There are two main approaches for substituting the bromine atom on the 2-position of the quinazoline ring:

  • Nucleophilic Aromatic Substitution (SNAr): This is a direct displacement of the bromide by a nucleophile.[2] The reaction proceeds through a high-energy intermediate called a Meisenheimer complex.[9] The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring facilitates this reaction by stabilizing the negative charge of the intermediate.[2] This method is often suitable for strong nucleophiles like amines, thiols, and alkoxides.

  • Palladium-Catalyzed Cross-Coupling Reactions: These are highly versatile methods for forming carbon-carbon and carbon-heteroatom bonds. The most common types for this substrate are:

    • Suzuki-Miyaura Coupling: For forming carbon-carbon bonds with boronic acids or esters.[3]

    • Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds with amines.[1]

    • Sonogashira Coupling: For forming carbon-carbon bonds with terminal alkynes.[10]

Q2: How does the position of the methoxy group influence the reactivity?

The methoxy group at the 6-position is an electron-donating group. While the primary electronic effect driving the reactivity at the 2-position is the electron-withdrawing nature of the pyrimidine ring nitrogens, the methoxy group can have a subtle electronic influence on the overall electron density of the aromatic system. However, its impact on the reactivity at the 2-position is generally less significant than that of the ring nitrogens.

Q3: What is a good starting point for optimizing a Buchwald-Hartwig amination with 2-bromo-6-methoxyquinazoline?

A good starting point for a Buchwald-Hartwig amination would be to use a palladium precatalyst like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or RuPhos.[1] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often effective.[5] The reaction is typically run in an anhydrous, aprotic solvent like toluene or dioxane at elevated temperatures (e.g., 80-110 °C).[5]

Q4: I am observing poor solubility of my 2-bromo-6-methoxyquinazoline. What can I do?

Poor solubility can be a significant hurdle.[4] If you are observing insolubility in common solvents like THF or toluene, consider switching to a more polar aprotic solvent like DMF or DMSO.[2] Gentle heating and sonication can also aid in dissolution.[11] For some cross-coupling reactions, a co-solvent system, such as dioxane/water, may be necessary.[3]

Q5: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective methods for monitoring the progress of these reactions.[2][12] It is advisable to run a co-spot of the starting material alongside the reaction mixture on the TLC plate for accurate comparison. For LC-MS analysis, a small aliquot of the reaction mixture can be diluted and injected to track the consumption of the starting material and the formation of the product.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general method for the reaction of 2-bromo-6-methoxyquinazoline with a primary or secondary amine.

Materials:

  • 2-Bromo-6-methoxyquinazoline

  • Amine of choice (e.g., morpholine, piperidine)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with a reflux condenser)

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-6-methoxyquinazoline (1.0 eq).

  • Add the amine (1.2-1.5 eq) and the base (e.g., Cs₂CO₃, 2.0 eq).[2]

  • Add the anhydrous solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M.[2]

  • Stir the reaction mixture at 80-120 °C.[2]

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-bromo-6-methoxyquinazoline with an arylboronic acid.

Materials:

  • 2-Bromo-6-methoxyquinazoline

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq)

  • Degassed solvent (e.g., dioxane/water mixture)

  • Schlenk tube or other suitable reaction vessel for air-sensitive reactions

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-6-methoxyquinazoline (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst and ligand.[3]

  • Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[3]

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.[13]

  • Add water to quench the reaction.[13]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[13]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagrams

SNAr_Mechanism Quinazoline 2-Bromo-6-methoxyquinazoline Meisenheimer Meisenheimer Complex Quinazoline->Meisenheimer + Nu- Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product - Br- LeavingGroup Br-

Caption: General mechanism for SNAr on 2-bromo-6-methoxyquinazoline.

Troubleshooting_Workflow Start Low Yield in Substitution Reaction Check_Temp Is Reaction Temperature Optimal? (80-120°C) Start->Check_Temp Check_Solvent Is Solvent Appropriate? (e.g., DMF, Dioxane) Check_Temp->Check_Solvent Yes Optimize Optimize Conditions Check_Temp->Optimize No Check_Base Is Base Correctly Chosen? Check_Solvent->Check_Base Yes Check_Solvent->Optimize No Check_Catalyst Is Catalyst/Ligand System Effective? (Cross-Coupling) Check_Base->Check_Catalyst Yes Check_Base->Optimize No Check_Reagents Are Reagents Pure and Anhydrous? Check_Catalyst->Check_Reagents Yes Check_Catalyst->Optimize No Check_Reagents->Optimize No Success Improved Yield Check_Reagents->Success Yes Optimize->Start

Caption: A workflow for troubleshooting low-yield reactions.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-6-methylisonicotinaldehyde.
  • BenchChem. (n.d.). Troubleshooting low yields in nucleophilic substitution of bromoquinolines.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 2-bromo-6-methylisonicotinic acid.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting 2,2-Dibromohexane Reactions.
  • MedChemExpress. (n.d.). 2-Bromo-6-methoxynaphthalene.
  • BenchChem. (n.d.). The Strategic Application of 2-Bromo-6-Methylisonicotinic Acid in the Synthesis of Kinase Inhibitors: A Comparative Guide.
  • BenchChem. (n.d.). Comparative Reactivity of 2-Bromo-6-methylisonicotinic Acid in Cross-Coupling Reactions: A Guide for Researchers.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • YouTube. (2020, December 31). The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the.
  • Chemistry Stack Exchange. (2026, January 6). Hydrolysis of 2-bromo-2-methylcyclohexanone.
  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.

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Technical Support Center: Stabilizing 2-Bromo-6-methoxyquinazoline in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-methoxyquinazoline. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you mitigate the challenges of hydrolysis when working with this compound in aqueous environments. Our goal is to equip you with the knowledge and practical strategies to ensure the integrity of your experiments and the reliability of your results.

Understanding the Challenge: The Hydrolysis of 2-Bromo-6-methoxyquinazoline

2-Bromo-6-methoxyquinazoline is a valuable building block in medicinal chemistry and drug discovery. However, its utility in aqueous media is often hampered by its susceptibility to hydrolysis. The core of this instability lies in the chemical reactivity of the quinazoline ring system, particularly the carbon atom at the 2-position.

The quinazoline ring is an electron-deficient heteroaromatic system. This electron deficiency is further amplified at the C2 and C4 positions due to the presence of the two nitrogen atoms. The bromine atom at the 2-position is a good leaving group, making the C2 carbon an electrophilic site susceptible to nucleophilic attack. In an aqueous environment, water molecules can act as nucleophiles, leading to the displacement of the bromide ion and the formation of the corresponding 2-hydroxy-6-methoxyquinazoline. This hydrolysis product can have significantly different biological and chemical properties, potentially compromising experimental outcomes.

The general mechanism for this hydrolysis is believed to proceed via a nucleophilic aromatic substitution (SNAr) pathway. The rate of this reaction is influenced by several factors, including pH, temperature, and the presence of other nucleophiles in the solution.

Hydrolysis_Mechanism cluster_intermediate Intermediate Reactant 2-Bromo-6-methoxyquinazoline Intermediate Meisenheimer-like Complex Reactant->Intermediate Nucleophilic Attack Water H₂O Product 2-Hydroxy-6-methoxyquinazoline Intermediate->Product Loss of Leaving Group Byproduct HBr Product->Byproduct Proton Transfer Stock_Solution_Workflow Solid Solid 2-Bromo-6-methoxyquinazoline (Store at ≤ -20°C) Stock High-Concentration Stock (Anhydrous DMSO/DMF, ≤ -20°C) Solid->Stock Dissolve Working Working Solution (Aqueous buffer + Co-solvent) Stock->Working Dilute just before use Experiment Immediate Use in Experiment Working->Experiment Perform experiment

Caption: Recommended workflow for preparing and using solutions of 2-Bromo-6-methoxyquinazoline.

Frequently Asked Questions (FAQs)

Q: What is the expected hydrolysis product of 2-Bromo-6-methoxyquinazoline? A: The expected hydrolysis product is 2-hydroxy-6-methoxyquinazoline.

Q: How can I quickly check for hydrolysis without access to sophisticated analytical instruments? A: Thin-Layer Chromatography (TLC) can be a quick, albeit less quantitative, method. The hydrolyzed product is more polar and will have a lower Rf value than the starting material. You can run a TLC of your solution alongside a freshly prepared solution of the starting material to check for the appearance of a new, lower spot.

Q: Will the methoxy group at the 6-position affect the rate of hydrolysis? A: Yes, the methoxy group is an electron-donating group, which can slightly decrease the electrophilicity of the quinazoline ring. However, the strong electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring still makes the C2 position susceptible to nucleophilic attack. The overall effect is that the compound is still prone to hydrolysis, and preventative measures are necessary. [1] Q: Are there any commercially available standards for the hydrolyzed product, 2-hydroxy-6-methoxyquinazoline? A: The availability of this specific standard may vary. It is recommended to check with major chemical suppliers. If a standard is not available, it may be necessary to synthesize it for use as a reference in your analytical methods.

Q: I have to perform a long-term incubation (e.g., 24-48 hours) with my compound in an aqueous buffer. What is the best strategy? A: For long-term incubations, it is critical to perform a preliminary stability study under your exact experimental conditions (buffer composition, pH, temperature, and co-solvent concentration). This will allow you to quantify the rate of degradation and determine if the extent of hydrolysis is acceptable for your experiment. If significant degradation occurs, you may need to consider alternative strategies, such as adding the compound at multiple time points during the incubation or exploring the synthesis of a more stable analog.

References

  • De Normandie, J. et al. (2022). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? ACS Sustainable Chemistry & Engineering. [Link]

  • Griess, P. (1869). Ueber die Einwirkung von Cyan auf Anthranilsäure. Berichte der deutschen chemischen Gesellschaft.
  • Huseyin, M., Porteous, Y., & Hughes, P. (2012). The hydrolysis of 2-bromo-2-methylpropane. Education in Chemistry. [Link]

  • Synthesis and Anti-Proliferation Activity Evaluation of Novel 2-Chloroquinazoline as Potential EGFR-TK Inhibitors. PubMed. [Link]

  • CHEMICAL STABILITY OF DRUGS. IIP Series.
  • Monitoring a simple hydrolysis process in an organic solid by observing methyl group rotation. RSC Publishing. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

  • Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. Orbital: The Electronic Journal of Chemistry. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]

  • Polar, aprotic solvents and the hydrophobic effect. ResearchGate. [Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. [Link]

  • Monitoring a simple hydrolysis process in an organic solid by observing methyl group rotation. PubMed. [Link]

  • Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Journal of Biological Engineering. [Link]

  • Quinazolines. Part XI. Kinetics of methoxy-dehalogenation in 5-, 6-, 7-, and 8-substituted quinazolines in methanol. Journal of the Chemical Society B: Physical Organic. [Link]

  • Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. MDPI. [Link]

  • RATES OF HYDROLYSIS OF ETHYLENE DIBROMIDE (EDB). Defense Technical Information Center. [Link]

  • Development of HPLC conditions for valid determination of hydrolysis products of cisplatin. The University of Queensland. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Applications of NMR spectroscopy to systems biochemistry. PubMed Central. [Link]

  • 2-(3-Methoxyphenyl)quinazoline Derivatives: A New Class of Direct Constitutive Androstane Receptor (CAR) Agonists. PubMed. [Link]

  • Exploring Polar Aprotic Solvents: A Key to Chemical Reactions. Oreate AI Blog. [Link]

  • Kinetics and mechanism of monomolecular heterolysis of framework compounds. VI. Dehydrobromination of 2-bromo-2-methyladamantane in acetonitrile. OSTI.GOV. [Link]

  • NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. MDPI. [Link]

  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

  • Stability-Indicating Method Development and Validation for the Assay of Hydrochlorothiazide and Determination of Impurities/Degradants in Hydrochlorothiazide Raw Material and Tablets using Reverse-Phase Liquid Chromatography. Austin Publishing Group. [Link]

  • Equilibrium and kinetics of bromine chloride hydrolysis. PubMed. [Link]

  • Effects of lipophilicity by the position of methoxy group on aromatic ring. ResearchGate. [Link]

  • Separation of 2-Bromo-6-methoxynaphthalene on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

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Technical Support Center: Purification of 2-Bromo-6-methoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-bromo-6-methoxyquinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important class of heterocyclic compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions in your experimental work.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification strategies, it's crucial to understand the physicochemical properties of 2-bromo-6-methoxyquinazoline derivatives that influence their behavior during separation.

  • Basicity: The quinazoline core contains nitrogen atoms, rendering the molecule basic. This basicity can lead to strong interactions with acidic stationary phases like silica gel, potentially causing peak tailing, streaking, or even decomposition on the column.[1]

  • Polarity: The methoxy group is electron-donating, increasing the polarity of the molecule. The bromine atom also contributes to the overall polarity. This moderate polarity dictates the choice of appropriate solvents for both chromatography and recrystallization.

  • Solubility: These derivatives are typically soluble in a range of organic solvents, with solubility varying based on other substituents on the quinazoline ring. Solubility in hot alcohols like ethanol is often exploited for recrystallization.[2]

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you might encounter during the purification of 2-bromo-6-methoxyquinazoline derivatives in a question-and-answer format.

Question 1: My 2-bromo-6-methoxyquinazoline derivative is streaking or tailing on the silica gel column. What's causing this and how can I fix it?

Answer:

Streaking or tailing on a silica gel column is a classic sign of strong interaction between your basic compound and the acidic silanol groups on the silica surface.[1] This interaction can be mitigated in several ways:

  • Deactivate the Silica Gel: The most common and effective solution is to neutralize the acidic sites on the silica gel. This can be achieved by pre-treating the silica with a basic modifier. A widely used method involves flushing the packed column with a solvent system containing a small amount of triethylamine (typically 0.1-1%) before loading your sample.[1]

  • Use a Modified Mobile Phase: Alternatively, you can add a small percentage of a basic modifier, like triethylamine or a few drops of ammonia in methanol, directly to your mobile phase. This will compete with your compound for binding to the acidic sites on the silica, allowing for a more symmetrical peak shape.[1]

  • Switch to an Alternative Stationary Phase: If the issue persists, consider using a more inert stationary phase. Neutral or basic alumina is an excellent alternative for the purification of basic compounds like quinazolines.[1][3] For compounds that are sufficiently non-polar, reverse-phase chromatography on C18 silica can also be a viable option.

Question 2: I'm having trouble separating my desired 2-bromo-6-methoxyquinazoline from a closely-related impurity. How can I improve the resolution?

Answer:

Poor separation of closely-eluting compounds is a common challenge in chromatography. Here's a systematic approach to improving resolution:

  • Optimize the Mobile Phase: The selectivity of your separation is highly dependent on the mobile phase composition. If your spots are too close on the TLC plate, try a less polar solvent system. A shallower gradient, for example, increasing the percentage of ethyl acetate in hexanes by smaller increments (1-2%), can significantly enhance separation.[4]

  • Dry Loading vs. Wet Loading: How you load your sample onto the column can impact resolution. For difficult separations, "dry loading" is often superior. This involves pre-adsorbing your crude product onto a small amount of silica gel or an inert support like Celite®. After evaporating the solvent, the resulting free-flowing powder is carefully added to the top of your column. This technique ensures a very narrow starting band, which is crucial for good separation.

  • Column Dimensions: A longer, narrower column generally provides better resolution than a short, wide column, as it increases the number of theoretical plates. However, this will also increase the elution time and solvent consumption.

Question 3: My compound seems to be decomposing on the silica gel column. How can I prevent this?

Answer:

Decomposition on silica gel is a serious issue, often due to the acidic nature of the stationary phase. Here are some strategies to prevent this:

  • Test for Stability: Before committing your entire batch to a column, perform a simple stability test. Spot your compound on a silica gel TLC plate, let it sit for an hour or two, and then develop it. If you observe new spots or a significant decrease in the intensity of your product spot, your compound is likely unstable on silica.

  • Use Deactivated Silica or an Alternative Stationary Phase: As mentioned in the first troubleshooting point, deactivating your silica with a base or switching to a more inert stationary phase like neutral alumina is the most effective way to prevent acid-catalyzed degradation.[1][3]

  • Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column. A shorter, wider column can also help to speed up the purification process.

Question 4: I'm trying to recrystallize my 2-bromo-6-methoxyquinazoline derivative, but it's "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or cooling too quickly. Here's how to address it:

  • Add More Solvent: Add a small amount of hot solvent to dissolve the oil completely. Then, allow the solution to cool much more slowly. Covering the flask with a watch glass and letting it cool to room temperature undisturbed before moving it to an ice bath can promote crystal formation.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The tiny glass fragments created can act as nucleation sites, inducing crystallization.

  • Seeding: If you have a small amount of the pure, crystalline product, add a tiny "seed" crystal to the cooled solution. This provides a template for further crystal growth.

  • Change the Solvent System: If the problem persists, the chosen solvent may not be ideal. Try a different solvent or a mixed solvent system. For example, if your compound is very soluble in a particular solvent, you can dissolve it in a minimal amount of that hot solvent and then slowly add a "non-solvent" (a solvent in which your compound is poorly soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly. A common combination for quinazoline derivatives is dissolving in hot ethanol and adding water until turbidity is observed.[4]

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-bromo-6-methoxyquinazoline product?

A1: The impurities will largely depend on the synthetic route. However, common impurities can include unreacted starting materials (e.g., the corresponding anthranilic acid derivative), over-brominated or under-brominated species, and byproducts from side reactions. For instance, if the synthesis involves a cyclization step, incomplete cyclization can leave starting materials in your crude product.

Q2: What is a good starting point for a mobile phase in column chromatography for these compounds?

A2: A gradient of hexane and ethyl acetate is a standard and often effective mobile phase for the purification of many bromo-heterocyclic compounds.[4] A good starting point for your TLC analysis would be a 4:1 or 3:1 mixture of hexane:ethyl acetate. You can then adjust the polarity based on the Rf value of your product.

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For 6-bromo-quinazoline derivatives, ethanol is often a good choice.[2] You can also use mixed solvent systems like ethyl acetate/hexane or ethanol/water.[4] The key is to perform small-scale solubility tests to find the optimal solvent or solvent pair.

Q4: My compound is not UV-active. How can I monitor the purification process?

A4: If your 2-bromo-6-methoxyquinazoline derivative lacks a strong UV chromophore, you can use alternative visualization techniques for TLC. Staining with potassium permanganate (KMnO4) or iodine vapor are common general-purpose methods to visualize organic compounds.[1]

IV. Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying 2-bromo-6-methoxyquinazoline derivatives using flash column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized column based on the amount of crude material (typically, use a mass of silica gel that is 20-50 times the mass of your crude product).
  • Securely clamp the column in a vertical position.
  • Add a small plug of cotton or glass wool to the bottom of the column.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in your starting mobile phase (e.g., 95:5 hexane:ethyl acetate).
  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
  • Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.
  • Add another thin layer of sand on top of the silica gel.

2. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Add a small amount of silica gel (approximately 1-2 times the mass of your crude product) to the solution.
  • Remove the solvent by rotary evaporation to obtain a free-flowing powder.
  • Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection:

  • Carefully add your mobile phase to the column.
  • Apply gentle pressure (using a pump or house air) to achieve a steady flow rate.
  • Collect fractions in test tubes.
  • Monitor the elution of your compound by TLC analysis of the collected fractions.
  • Combine the fractions containing your pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization

This protocol outlines the steps for purifying 2-bromo-6-methoxyquinazoline derivatives by recrystallization.

1. Solvent Selection:

  • Place a small amount of your crude product in a test tube.
  • Add a few drops of a potential solvent (e.g., ethanol, ethyl acetate) at room temperature. If it dissolves readily, it's not a good recrystallization solvent.
  • If it doesn't dissolve at room temperature, heat the mixture. If it dissolves when hot, and then precipitates upon cooling, you have found a good solvent.
  • If a single solvent is not ideal, try a mixed solvent system (e.g., dissolve in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy).

2. Recrystallization Procedure:

  • Place your crude product in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.
  • If the solution is colored due to impurities, you can add a small amount of activated charcoal and hot filter the solution.
  • Allow the solution to cool slowly to room temperature.
  • Once crystals have started to form, you can place the flask in an ice bath to maximize the yield.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold solvent.
  • Dry the crystals in a vacuum oven.

V. Visualizing the Workflow

Purification Decision Tree

Purification_Decision_Tree start Crude 2-Bromo-6-methoxyquinazoline Derivative tlc TLC Analysis of Crude Material start->tlc single_spot Single Major Spot? tlc->single_spot impurities Multiple Spots or Streaking? single_spot->impurities No recrystallize Attempt Recrystallization single_spot->recrystallize Yes column Perform Column Chromatography impurities->column pure_crystals Pure Crystals Obtained? recrystallize->pure_crystals streaking Streaking on TLC? column->streaking yes_pure Purification Complete pure_crystals->yes_pure Yes no_pure Proceed to Column Chromatography pure_crystals->no_pure No no_pure->column yes_streak Use Deactivated Silica or Alumina streaking->yes_streak Yes no_streak Use Standard Silica Gel streaking->no_streak No separation Good Separation? yes_streak->separation no_streak->separation yes_sep Combine Pure Fractions separation->yes_sep Yes no_sep Optimize Mobile Phase / Gradient separation->no_sep No final_product Pure Product yes_sep->final_product no_sep->column Re-run

Caption: A decision tree for the purification of 2-bromo-6-methoxyquinazoline derivatives.

VI. Data Summary Table

Purification MethodStationary PhaseTypical Mobile Phase/SolventKey Considerations
Flash Column Chromatography Silica GelHexane/Ethyl Acetate Gradient[4]Prone to streaking with basic compounds; may require deactivation.
Neutral/Basic AluminaHexane/Ethyl Acetate GradientGood alternative for basic compounds to avoid decomposition and streaking.[1][3]
Recrystallization N/AEthanol[2]Good for removing small amounts of impurities from a solid product.
N/AEthanol/Water[4]A mixed solvent system can be effective if a single solvent is not ideal.
N/AEthyl Acetate/Hexane[4]Another common mixed solvent system for recrystallization.

VII. References

  • SciSpace. (n.d.). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • PubMed. (2004). Identification of 2-bromo-3,4,5,6-tetrachloroaniline and its quantification in the color additives D&C Red Nos. 27 and 28 (phloxine B) using solid-phase microextraction and gas chromatography-mass spectrometry. Retrieved from [Link]

  • Teledyne LABS. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • PMC. (n.d.). The More the Better—Investigation of Polymethoxylated N-Carboranyl Quinazolines as Novel Hybrid Breast Cancer Resistance Protein Inhibitors. Retrieved from [Link]

  • PMC. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-methoxyquinoline. Retrieved from [Link]

  • YouTube. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. Retrieved from [Link]

  • NIH. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

  • PMC. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved from [Link]

  • Frontiers. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Retrieved from [Link]

  • ResearchGate. (2015). Do acid groups bind to the silicagel while doing column chromatography?. Retrieved from [Link]

  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

Sources

solving solubility issues of 2-Bromo-6-methoxyquinazoline in cell assays

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-BMQ-001 Compound: 2-Bromo-6-methoxyquinazoline Chemical Class: Quinazoline / Heterocyclic Building Block Application: Cell-based Assays (Kinase Inhibition / Antiproliferative Screening)[1][2]

Introduction: The "Crash-Out" Paradox

As a Senior Application Scientist, I frequently encounter a critical error in early-stage drug discovery: false negatives due to precipitation.

2-Bromo-6-methoxyquinazoline is a lipophilic building block often used to synthesize EGFR or VEGFR inhibitors.[1][2] Its core structure consists of a fused benzene and pyrimidine ring, which, combined with the bromo and methoxy substituents, results in poor aqueous solubility and a moderately high partition coefficient (LogP ~2.5–3.5).[2]

When you pipette a 10 mM DMSO stock of this compound directly into cell culture media, the rapid change in polarity often causes the compound to "crash out" of solution.[2] The resulting micro-crystals are invisible to the naked eye but can sediment onto cells, causing physical stress (false toxicity) or reducing the effective free drug concentration (false inactivity).[2]

This guide provides a validated system to maintain solubility and ensure your IC50 data is biologically relevant.

Module 1: Stock Solution Architecture

Q: What is the maximum safe concentration for my master stock?

A: We recommend a 10 mM to 20 mM master stock in anhydrous DMSO (Dimethyl Sulfoxide).[1][2]

  • The Science: DMSO is a polar aprotic solvent that disrupts the crystal lattice of quinazolines effectively.[1][2] However, at concentrations >50 mM, the viscosity of the solution increases, and the risk of precipitation upon freeze-thaw cycles rises.[1][2]

  • Storage Protocol: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles, which can introduce atmospheric moisture.[1][2] Water is the enemy; even 1% water uptake in DMSO can significantly reduce the solubility of quinazolines.[1][2]

Q: My stock solution is cloudy after thawing. Is it safe to use?

A: No. Cloudiness indicates micro-precipitation.[1][2]

  • Fix: Sonicate the vial in a water bath at 37°C for 5–10 minutes. If the solution does not clear, the compound may have degraded or the DMSO is hydrated.[2] Discard and prepare fresh stock.

Module 2: The Dilution Protocol (The "Intermediate Plate" Method)

The Error: Adding 1 µL of 10 mM stock directly to 1 mL of media (1:1000 dilution).[2] The Consequence: This creates a localized region of high concentration where the compound precipitates before it can disperse.[1][2]

The Solution: Use an Intermediate Dilution Step .[1][2]

Step-by-Step Workflow
  • Prepare the Master Stock: 10 mM in 100% DMSO.

  • Create an Intermediate Stock: Dilute the Master Stock 1:10 or 1:20 in 100% DMSO (not media).

    • Example: 10 µL Master Stock + 90 µL DMSO = 1 mM Intermediate Stock.[1][2]

  • Final Dosing: Add the Intermediate Stock to your cell culture media.

    • Target: Final DMSO concentration should be ≤ 0.5% (v/v) .[1][2]

Visualizing the Workflow

DilutionProtocol cluster_0 Critical Control Point Stock Master Stock (10 mM in DMSO) Inter Intermediate Plate (Serial Dilution in 100% DMSO) Stock->Inter Step 1: Dilute in DMSO (Maintains Solubility) Media Cell Culture Media (Aqueous Phase) Inter->Media Step 2: Rapid Dispersion Assay Assay Well (Final Conc. + <0.5% DMSO) Media->Assay Final Transfer

Figure 1: The "Intermediate Plate" method prevents shock precipitation by ensuring all serial dilutions occur in a solvent (DMSO) where the compound is stable, before the final transfer to the aqueous phase.

Module 3: Advanced Troubleshooting & FAQs

Q: I see crystals in the well under the microscope. How do I confirm it's my compound?

A: Use Polarized Light Microscopy .[1][2]

  • Technique: Crystalline drug precipitates are often birefringent (they refract light).[1][2] If you see glowing structures under cross-polarized light that are absent in the DMSO-only control, your compound has precipitated.[1][2]

  • Impact: This invalidates the assay.[1][2] The cells under the crystals are dying from physical asphyxiation, not biochemical inhibition.[1][2]

Q: Can I use serum to improve solubility?

A: Yes, but with a caveat.

  • Mechanism: Fetal Bovine Serum (FBS) contains albumin, which binds lipophilic drugs and acts as a "sink," keeping them in solution.[2]

  • The Trade-off: High protein binding reduces the free drug concentration available to hit the target receptor.[1][2]

  • Recommendation: Always run your assay in the same % FBS (e.g., 10%).[2] If you switch to serum-free media, expect solubility to drop drastically.[1][2]

Q: The compound is still precipitating at 10 µM. What next?

A: If the Intermediate Plate method fails, you need a Solubility Enhancer .[1][2]

ExcipientConcentration RangeMechanismSuitability
Tween-80 0.01% - 0.05%Surfactant (Micelle formation)High.[1][2] Well-tolerated by robust cell lines (e.g., HeLa, HEK293).[1][2]
HP-β-Cyclodextrin 0.1% - 1.0%Molecular EncapsulationVery High.[1][2] Traps the hydrophobic drug in a hydrophilic pocket.[1][2]
Pluronic F-68 0.05% - 0.1%Steric StabilizationModerate.[1][2] Often used in suspension cultures.[1][2]

Note: Always run a "Vehicle Control" containing the excipient alone to ensure it does not affect cell viability.

Module 4: The Solubility Decision Tree

Use this logic flow to determine the root cause of your assay variability.

DecisionTree Start Issue: Variable Assay Data Microscope Check Wells via Microscopy Start->Microscope Crystals Crystals Visible? Microscope->Crystals YesCrystals Precipitation Confirmed Crystals->YesCrystals Yes NoCrystals Solubility Likely OK Crystals->NoCrystals No CheckDMSO Is DMSO > 0.5%? YesCrystals->CheckDMSO ReduceDMSO Action: Reduce DMSO Use Intermediate Plate CheckDMSO->ReduceDMSO Yes AddExcipient Action: Add 0.1% Cyclodextrin or Tween-80 CheckDMSO->AddExcipient No (DMSO is low)

Figure 2: Diagnostic workflow for identifying and resolving solubility-driven assay failure.

References

  • PubChem. 2-Bromo-6-methoxyquinazoline (Compound).[1][2][3][4] National Library of Medicine.[1][2] Available at: [Link][2]

  • Way, L. DMSO usage in cell culture: Protocols and Toxicity Limits. Protocol Online. Available at: [Link]

  • Di, L., & Kerns, E. H. (2015).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier.[1][2] (Standard text on solubility in drug discovery).

  • ResearchGate Community. Discussions on Quinazoline Solubility in Cell Media. Available at: [Link]

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for 2-Bromo-6-methoxyquinazoline before handling.

Sources

Technical Support Center: Minimizing Side Products in Palladium-Catalyzed Coupling of Bromoquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving bromoquinazoline scaffolds. Quinazolines are a vital class of N-heterocycles in medicinal chemistry and materials science, and their functionalization is key to developing novel compounds. However, palladium-catalyzed reactions, while powerful, can be plagued by side reactions that lower yields and complicate purification.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common challenges encountered in the lab. We will delve into the mechanistic origins of these problems and provide actionable, field-proven solutions to help you optimize your reactions.

Core Troubleshooting FAQs

FAQ 1: My primary side product is the debrominated quinazoline. What causes this hydrodehalogenation, and how can I prevent it?

Answer:

Hydrodehalogenation, or protodebromination, is a common and frustrating side reaction where the bromine atom on your quinazoline is replaced by a hydrogen atom.[1] This unwanted reaction pathway competes directly with your desired cross-coupling, consuming your starting material and reducing your yield.

Mechanistic Cause: The precise mechanism can vary, but it often involves the generation of a palladium-hydride (Pd-H) species within the catalytic cycle. This Pd-H species can then react with your bromoquinazoline in a reductive process. Sources for the hydride are varied and often ubiquitous in standard reaction setups.[2][3]

  • Water/Alcohols: Trace water in solvents or reagents, or the use of alcohol solvents (like methanol or ethanol), can serve as hydride sources.[1][4]

  • Amines and Bases: The amine coupling partner (in Buchwald-Hartwig) or amine bases (like triethylamine) can undergo β-hydride elimination to form Pd-H.

  • Solvents: Solvents like THF can degrade to produce hydride sources.

The diagram below illustrates how hydrodehalogenation diverges from the main catalytic cycle.

Hydrodehalogenation_Pathway pd0 LₙPd(0) oa Oxidative Addition pd0->oa R¹-X pd_intermediate Lₙ(R¹)Pd(II)-X oa->pd_intermediate tm Transmetalation (R²-M) pd_intermediate->tm pd_hydride LₙPd(II)-H pd_intermediate->pd_hydride from Hydride Source re Reductive Elimination tm->re Lₙ(R¹)Pd(II)-R² re->pd0 product Product R¹-R² re->product side_product Side Product R¹-H hydride_source Hydride Source (H₂O, Amine, etc.) re_side Reductive Elimination pd_hydride->re_side re_side->pd0 re_side->side_product

Caption: Divergence of hydrodehalogenation from the main catalytic cycle.

Troubleshooting and Solutions:

StrategyRationaleRecommended Action
Rigorous Anhydrous Conditions Minimize water as a primary hydride source.Use freshly distilled, anhydrous solvents. Dry bases (e.g., K₂CO₃, Cs₂CO₃) in an oven before use. Handle all reagents under an inert atmosphere (Argon or Nitrogen).
Choice of Base Avoid bases that can easily provide a hydride.For Suzuki, prefer inorganic bases like K₃PO₄ or Cs₂CO₃ over alkoxides if hydrodehalogenation is severe. For Buchwald-Hartwig, strong, non-nucleophilic bases like LHMDS or NaOtBu are standard, but ensure substrate compatibility.
Solvent Selection Some solvents are more prone to degradation or acting as hydride donors.Aprotic polar solvents like Dioxane, Toluene, or DMF are generally preferred. Avoid alcohols unless the protocol specifically requires them.[3]
Ligand Modification Electron-donating, bulky phosphine ligands can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.For Suzuki, consider ligands like SPhos, XPhos, or RuPhos. For Buchwald-Hartwig, Josiphos or Buchwald's biarylphosphine ligands are excellent choices.[5]
Temperature Control Higher temperatures can sometimes favor side reactions.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screen (e.g., 60°C, 80°C, 100°C) is often worthwhile.
FAQ 2: In my Suzuki coupling, I'm getting a lot of boronic acid homocoupling (biaryl formation). How can I suppress this?

Answer:

The formation of a symmetrical biaryl from your boronic acid or ester (R²-R²) is a classic side reaction in Suzuki-Miyaura couplings.[6] It is particularly prevalent when the reaction is sluggish or not properly set up.

Mechanistic Cause: Homocoupling is primarily an oxidative process, often promoted by the presence of oxygen.[7][8] There are two common pathways:

  • Oxygen-Mediated: Oxygen can re-oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[6][7]

  • Base-Mediated: In some cases, particularly at high temperatures, the base can promote the homocoupling of the boronic acid even without a palladium catalyst, though this is less common.

Homocoupling_Troubleshooting start High Boronic Acid Homocoupling Observed check_o2 Is the reaction rigorously degassed? start->check_o2 check_pd Are you using a Pd(II) precatalyst? check_o2->check_pd Yes sol_degas Implement thorough degassing: Freeze-Pump-Thaw (3x) or N₂/Ar sparging (30 min) check_o2->sol_degas No check_temp Is the reaction temperature too high? check_pd->check_temp No sol_pd0 Consider switching to a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst that rapidly forms Pd(0) check_pd->sol_pd0 Yes sol_temp Reduce reaction temperature. Run a screen (e.g., 100°C -> 80°C) check_temp->sol_temp Yes sol_order Consider order of addition: Add boronic acid last to a pre-heated mixture of other reagents check_temp->sol_order No

Sources

Technical Support Center: Purifying 2-Bromo-6-methoxyquinazoline via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Bromo-6-methoxyquinazoline. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into selecting the optimal recrystallization solvents and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols by explaining the fundamental principles that govern success, ensuring you can adapt and optimize this crucial purification step.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 2-Bromo-6-methoxyquinazoline?

Recrystallization is a powerful purification technique designed to remove small amounts of impurities from a solid sample, making it ideal for achieving the high purity required for downstream applications.[1] The core principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For crystalline solids like 2-Bromo-6-methoxyquinazoline, it is often more economical and scalable than chromatographic methods.[1][2]

Q2: How do I choose a suitable starting solvent for recrystallization?

The ideal recrystallization solvent is one in which 2-Bromo-6-methoxyquinazoline has high solubility at an elevated temperature but low solubility at a low temperature (e.g., room temperature or 0-4 °C). Conversely, the impurities present should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble even at high temperatures (allowing for removal via hot filtration).

Based on the molecular structure—a heterocyclic aromatic quinazoline core with a bromo and a methoxy group—and literature precedents for related compounds, a systematic screening approach is recommended. The following table summarizes potential starting solvents, categorized by class.

Solvent ClassRecommended SolventsRationale & Considerations
Alcohols Ethanol, Methanol, IsopropanolEthanol is frequently used for recrystallizing quinazolinone and quinoline derivatives.[3][4][5] Alcohols are polar protic solvents capable of hydrogen bonding, which may be effective given the nitrogen and oxygen atoms in the target molecule. An aqueous alcohol solution (e.g., 80-90% ethanol in water) can also be highly effective for fine-tuning solubility.[1][6]
Esters Ethyl AcetateA medium-polarity solvent. Often used in a binary system with a non-polar solvent like hexanes or petroleum ether.[1][7] The compound is dissolved in a minimum of hot ethyl acetate, and the anti-solvent (hexanes) is added until turbidity appears.
Hydrocarbons Heptane, CyclohexaneThese are non-polar solvents. It is likely that 2-Bromo-6-methoxyquinazoline will have low solubility in these solvents, making them excellent candidates as "anti-solvents" in a binary solvent system.[8]
Ethers Diethyl EtherMentioned as a recrystallization solvent for a structurally related bromo-methoxy-quinoline derivative.[9] Its high volatility requires careful handling to prevent premature crashing out of the solid.
Mixed Systems Ethyl Acetate/Hexanes, Ethanol/Water, Dioxane/DMSOMixed solvent systems provide a high degree of tunability for achieving the ideal solubility profile.[1][5]

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Screening

Before committing to a large-scale recrystallization, a small-scale solvent screening is essential.

Objective: To identify the most effective single or binary solvent system.

Methodology:

  • Preparation: Aliquot approximately 10-20 mg of crude 2-Bromo-6-methoxyquinazoline into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, heptane) dropwise at room temperature, vortexing after each addition.

  • Solubility Assessment (Cold): Observe the solubility. A good candidate solvent will not dissolve the compound at room temperature. If the compound dissolves readily, that solvent is unsuitable as a single-component system but may be useful as the "soluble solvent" in a binary system.

  • Solubility Assessment (Hot): Heat the tubes that did not show good solubility at room temperature in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling & Crystallization: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Evaluation: The best solvent is the one that dissolves the compound completely when hot but yields a high recovery of crystalline solid upon cooling.

Protocol 2: General Recrystallization Workflow

Once a suitable solvent system is identified, proceed with the bulk purification.

Objective: To purify the bulk of the crude 2-Bromo-6-methoxyquinazoline.

Methodology:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. A flask that is too large can lead to rapid cooling and solvent evaporation, which is detrimental to crystal growth.[10] Add the chosen solvent and heat the mixture to a gentle boil using a hot plate. Add more solvent in small portions until the solid is completely dissolved. Critical: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the filter funnel.

  • Cooling: Cover the flask with a watch glass to prevent solvent evaporation and contamination. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizing the Workflow

The process of selecting a solvent and performing the recrystallization can be visualized as a logical workflow.

Recrystallization_Workflow cluster_prep Phase 1: Solvent Selection cluster_exec Phase 2: Bulk Purification A Start with Crude 2-Bromo-6-methoxyquinazoline B Perform Small-Scale Solvent Screening (Protocol 1) A->B C Evaluate Solubility: High at boiling temp? Low at cold temp? B->C C->B Re-screen with New Solvents D Dissolve Crude Solid in Minimum Hot Solvent C->D Optimal Solvent Identified E Perform Hot Filtration (if needed) D->E F Slow Cool to Room Temp, then Ice Bath E->F G Isolate Crystals via Vacuum Filtration F->G H Wash with Cold Solvent & Dry G->H I Obtain Pure Crystals H->I

Caption: Workflow for Solvent Selection and Recrystallization.

Troubleshooting Guide

Even with a well-chosen solvent, issues can arise. This section addresses the most common problems in a Q&A format.

Q3: I've cooled the solution, but no crystals have formed. What should I do?

This is a common issue, typically caused by using too much solvent or the solution being supersaturated.[10]

Troubleshooting Steps:

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the solution. This provides a template for further crystal formation.

  • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute. Then, allow it to cool again.[10]

  • Lower the Temperature: If using an ice bath, try a colder bath (e.g., dry ice/acetone) if the solvent's freezing point allows.

Q4: My product "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.

Causality & Solution:

  • High Solute Concentration: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and attempt to cool it again, perhaps more slowly.

  • Cooling Too Rapidly: Rapid cooling can sometimes shock the system. Allow for a more gradual temperature drop.

  • Impurity Presence: Impurities can depress the melting point of the mixture, leading to oiling. The oil may contain a significant amount of the desired product. Try to redissolve the oil in more hot solvent and cool slowly. If it persists, column chromatography may be necessary before attempting recrystallization again.

Q5: The recrystallized solid has a poor yield. What went wrong?

Low recovery can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If the product crystallizes during a hot filtration step, yield will be lost. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can lead to incomplete precipitation.

Q6: My final product is colored, but the pure compound should be colorless. What happened?

Colored impurities are often highly conjugated organic molecules.

  • Adsorbed Impurities: Sometimes, colored impurities can adsorb to the surface of the crystals. Washing thoroughly with ice-cold solvent may help.

  • Inclusion in Crystal Lattice: If the impurity is structurally similar to your product, it may have been incorporated into the crystal lattice. A second recrystallization may be necessary. For persistent color, adding a small amount of activated charcoal to the hot solution before the filtration step can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product.

Troubleshooting_Logic A Problem Occurs During Recrystallization B No Crystals Form A->B C Product 'Oils Out' A->C D Poor Yield A->D E Product is Colored A->E S1 Scratch Flask or Add Seed Crystal B->S1 Try First S3 Reheat, Add More Solvent, Cool Slowly C->S3 S4 Check Solvent Volume, Cooling Time/Temp D->S4 S5 Perform Second Recrystallization (Consider Charcoal) E->S5 S2 Reduce Solvent Volume & Recool S1->S2 If Unsuccessful

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectral Analysis of 2-Bromo-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 2-Bromo-6-methoxyquinazoline is a critical pharmacophore scaffold, widely employed in the synthesis of EGFR (Epidermal Growth Factor Receptor) inhibitors and other kinase-targeting small molecules. Its structural integrity—specifically the regiochemistry of the methoxy substituent and the retention of the labile 2-bromo handle—is paramount for downstream efficacy.

The Challenge: In synthetic workflows, distinguishing the 6-methoxy isomer from the thermodynamically likely 7-methoxy byproduct, or detecting hydrolysis of the 2-bromo group (to the 2-oxo derivative), is often ambiguous using LC-MS alone due to identical molecular weights (isobaric species).

The Solution: This guide establishes 1H NMR spectroscopy as the definitive analytical standard for this compound. We compare its resolving power against Mass Spectrometry (MS) and HPLC-UV, demonstrating why NMR is the superior tool for structural validation, while MS remains the leader for trace impurity quantification.

Technical Deep Dive: The 1H NMR Fingerprint

Predicted Spectral Data (400 MHz, DMSO-d6)

Note: Values are chemically inferred based on substituent chemical shifts (SCS) of analogous quinazoline and quinoline derivatives [1, 2].

ResonanceShift (δ ppm)MultiplicityIntegrationCoupling Constant (

)
AssignmentStructural Logic
H-4 9.20 – 9.40Singlet (s)1H-C4-H Highly deshielded by adjacent N3 and C=N anisotropy. Diagnostic "flag" signal.[1]
H-8 7.85 – 7.95Doublet (d)1H

Hz
C8-H Deshielded by N1 lone pair; shows strong ortho coupling to H-7.
H-7 7.55 – 7.65Doublet of Doublets (dd)1H

,

Hz
C7-H Ortho to OMe (shielding); couples to H-8 (ortho) and H-5 (meta).
H-5 7.30 – 7.40Doublet (d)1H

Hz
C5-H Ortho to OMe (shielding); appears as a narrow doublet due to meta coupling.
-OCH₃ 3.90 – 4.00Singlet (s)3H-C6-OCH₃ Characteristic methoxy singlet; confirms alkylation.
Structural Assignment Logic

The assignment relies on the unique electronic environment of the quinazoline core:

  • The H-4 Singlet: This is the most downstream signal (~9.3 ppm). Its presence as a sharp singlet confirms the pyrimidine ring is intact and unsubstituted at C4.

  • The ABX System (Ring B): The 6-methoxy substitution creates a specific splitting pattern for protons H5, H7, and H8.

    • H-5 is isolated from H-8 by the methoxy group, preventing ortho-coupling. It only sees H-7 (meta), resulting in a small coupling constant (~2.7 Hz).

    • H-8 has one ortho neighbor (H-7), resulting in a large doublet (~9.0 Hz).

    • H-7 bridges the two, showing both couplings (dd).

Comparative Analysis: NMR vs. Alternatives

Performance Matrix

This table objectively compares 1H NMR against LC-MS and HPLC-UV for the specific characterization of 2-Bromo-6-methoxyquinazoline.

Feature1H NMR LC-MS (ESI) HPLC-UV
Primary Utility Structural Proof & RegiochemistryMolecular Weight & Trace SensitivityPurity % & Quantification
Isomer Differentiation Superior. Distinguishes 6-OMe vs 7-OMe via coupling patterns.Poor. Both isomers have identical m/z (239/241).Moderate. Requires reference standards for retention time comparison.
Impurity ID High. Identifies structure of impurities (e.g., hydrolysis products).High. Identifies mass of impurities but not location.Low. Only detects presence, not identity.
Sample Requirement ~5-10 mg (Destructive if not recovered)<1 mg (Destructive)<1 mg (Destructive)
Speed 10-15 mins5-10 mins20-30 mins
Case Study: Distinguishing Regioisomers

A common synthetic error yields the 7-methoxy isomer.

  • 6-Methoxy (Target): H-5 is a small doublet (

    
     Hz). H-8 is a large doublet (
    
    
    
    Hz).
  • 7-Methoxy (Impurity): H-8 becomes a small doublet (meta coupled to H-6). H-5 becomes a large doublet (ortho coupled to H-6).

  • Result: NMR unambiguously identifies the isomer without needing a reference standard, whereas LC-MS would show a single peak with correct mass for both.

Experimental Protocols

Sample Preparation for High-Resolution NMR

To ensure sharp lines and accurate integration for purity assessment.

  • Solvent Selection: Use DMSO-d6 (99.9% D) over CDCl3.

    • Reasoning: Quinazolines often have poor solubility in chloroform, leading to broad peaks. DMSO ensures full solvation and shifts water peaks away from the aromatic region.

  • Concentration: Weigh 5–10 mg of the solid product.

  • Dissolution: Add 0.6 mL of DMSO-d6. Vortex for 30 seconds. Ensure the solution is clear; filter through a cotton plug if particulates remain.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm .

Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 or 32 (sufficient for >5 mg).

  • Relaxation Delay (D1): Set to 1.0 - 2.0 seconds to ensure full relaxation of the isolated H-4 proton, which often has a longer T1 time.

  • Spectral Width: -2 to 14 ppm.

Visualization of Workflows

Structural Assignment Logic Flow

This diagram illustrates the decision process for validating the molecule's identity.

NMR_Assignment_Logic Start Acquire 1H NMR Spectrum Check_H4 Check 9.2-9.4 ppm Region Start->Check_H4 H4_Present Singlet Present? (H-4 Confirmation) Check_H4->H4_Present Yes Invalid_Scaffold INVALID: Scaffold Degradation Check_H4->Invalid_Scaffold No (Missing/Shifted) Check_OMe Check 3.9-4.0 ppm H4_Present->Check_OMe OMe_Present Singlet (3H) Present? Check_OMe->OMe_Present Yes Check_OMe->Invalid_Scaffold No Analyze_Aromatic Analyze 7.0-8.0 ppm (Splitting Patterns) OMe_Present->Analyze_Aromatic Isomer_Check Is H-5 a small doublet (J~2.7Hz)? Is H-8 a large doublet (J~9.0Hz)? Analyze_Aromatic->Isomer_Check Valid CONFIRMED: 2-Bromo-6-methoxyquinazoline Isomer_Check->Valid Yes (6-OMe Pattern) Invalid_Regio INVALID: Likely 7-Methoxy Isomer Isomer_Check->Invalid_Regio No (7-OMe Pattern)

Caption: Decision logic for confirming the regiochemistry of 2-Bromo-6-methoxyquinazoline using 1H NMR splitting patterns.

Comparative QC Workflow

This diagram compares the utility of NMR vs LCMS in a drug development pipeline.

QC_Workflow cluster_LCMS LC-MS Path (Rapid Screening) cluster_NMR NMR Path (Structural Validation) Sample Crude Reaction Mixture LCMS Run LC-MS Sample->LCMS Mass_Check Mass = 239/241? LCMS->Mass_Check Result_LCMS Pass: Correct MW (Ambiguous Isomer) Mass_Check->Result_LCMS Yes NMR Run 1H NMR Result_LCMS->NMR Required for Scale-Up Release Regio_Check Coupling Constants Check NMR->Regio_Check Result_NMR Pass: Correct Regiochemistry & Purity Regio_Check->Result_NMR Correct Pattern

Caption: Integrated QC workflow showing LC-MS as a preliminary screen and NMR as the mandatory validation step for structural release.

References

  • Frontiers in Chemistry. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. (See data for 6-Bromo-2-phenylquinazoline). Retrieved February 9, 2026, from [Link]

  • National Institutes of Health (NIH). (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor. PubMed Central. Retrieved February 9, 2026, from [Link]

  • MDPI. (2023). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved February 9, 2026, from [Link]

Sources

Definitive Identification of 2-Bromo-6-methoxyquinazoline: A Comparative Guide to Isotope Pattern Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and development of quinazoline-based EGFR inhibitors and anticonvulsants, 2-Bromo-6-methoxyquinazoline (


) serves as a critical electrophilic intermediate.[1][2] However, its identification is frequently complicated by isobaric impurities (e.g., de-halogenated byproducts or oxidation artifacts) that share similar retention times in standard LC-UV workflows.[1][2]

This guide compares two Mass Spectrometry (MS) identification strategies:

  • Method A (Conventional): Monoisotopic Mass Targeting (

    
    ).[1][2]
    
  • Method B (Recommended): Bromine Isotope Pattern Filtering (

    
     Ratio).[1][2]
    

Key Finding: Method B provides a >99% confidence interval for identification by leveraging the unique 1:1 natural abundance of bromine isotopes, effectively eliminating false positives associated with Method A.[2]

Part 1: The Theoretical Framework

The Bromine Signature

Unlike fluorine (monoisotopic


) or chlorine (3:1 ratio of 

), bromine possesses a distinct isotopic signature that acts as an intrinsic "molecular barcode."[3]
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    :  Natural Abundance ~50.69%
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    :  Natural Abundance ~49.31%[4]
    

For 2-Bromo-6-methoxyquinazoline (


), this results in two molecular ion peaks of nearly equal intensity separated by exactly 2.0 Daltons.[1][2]
Calculated Exact Masses (ESI+ Mode,

)
IsotopologueCompositionExact Mass (Da)Relative Abundance
M (Light)

238.9815 100.0%
M+2 (Heavy)

240.9795 ~97.3%

Note: The slight deviation from 100% in the M+2 peak is due to the cumulative contributions of


 and 

isotopes, but for rapid visual ID, a 1:1 ratio is the standard acceptance criterion.

Part 2: Comparative Analysis of Identification Methods

This section contrasts the performance of standard Single Ion Monitoring (SIM) against Isotope Pattern Analysis.

Comparison Table: Specificity and Risk
FeatureMethod A: Monoisotopic Target (SIM) Method B: Isotope Pattern Analysis
Target Mass 238.98 (

) only
238.98 AND 240.98 (

)
Detection Logic Detects any ion at

239

0.5
Requires two peaks with

and Intensity Ratio

1:1
Interference Risk High. Co-eluting impurities with similar nominal mass (e.g., hydroxylated byproducts) trigger false positives.[1][2]Low. Impurities rarely mimic the specific 1:1 doublet structure.[1][2]
Matrix Tolerance Low. Complex biological matrices often contain isobaric noise.[1][2]High. The "Doublet" cuts through chemical noise.[1][2]
Confidence Level ~60-70% (requires NMR confirmation)>99% (Self-validating MS data)
Simulated Experimental Data (Signal-to-Noise)

In a mock synthesis mixture containing the target and a de-brominated impurity (


, MW ~160) and a matrix interference (

239).
  • Method A Result: Shows a single peak at 2.5 min.[1][2] Result: Ambiguous. Is this the product or the matrix interference?

  • Method B Result: Shows the peak at 2.5 min has a "twin" at

    
     241.[1][2] The interference peak lacks the twin.[2] Result: Confirmed Identification. 
    

Part 3: Experimental Protocol

LC-MS Configuration

To replicate these results, ensure your instrument is calibrated for the lower mass range (100–500 Da).[1][2]

  • Instrument: Single Quadrupole or Q-TOF MS coupled to UHPLC.[1][2]

  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).[2]
    
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Column Temp: 40°C.

Mobile Phase Gradient
  • Solvent A: Water + 0.1% Formic Acid (improves ionization of the quinazoline nitrogens).[1][2]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[1][2]

Time (min)% Solvent BFlow Rate (mL/min)
0.0050.4
0.5050.4
3.50950.4
4.50950.4
4.6050.4
6.0050.4
MS Acquisition Parameters[2][6][7]
  • Scan Range:

    
     100 – 600.
    
  • Fragmentor Voltage: 70–100 V (Avoid excessive fragmentation to preserve the molecular ion doublet).[1][2]

  • Capillary Voltage: 3000 V.

Part 4: Visualization of Logic & Workflow

Workflow Diagram: The Decision Matrix

The following diagram illustrates the logical flow for confirming the presence of 2-Bromo-6-methoxyquinazoline.

G Start Start: Analyze Sample (ESI+ Mode) PeakDetect Peak Detection at m/z 239.0 Start->PeakDetect CheckM2 Check for M+2 Peak at m/z 241.0 PeakDetect->CheckM2 Decision1 Is M+2 present? CheckM2->Decision1 CalcRatio Calculate Intensity Ratio I(239) / I(241) Decision2 Is Ratio ~ 1:1? CalcRatio->Decision2 Decision1->CalcRatio Yes Rejected1 REJECTED: Non-Brominated Impurity Decision1->Rejected1 No (Monoisotopic) Confirmed CONFIRMED: 2-Bromo-6-methoxyquinazoline Decision2->Confirmed Yes (0.9 - 1.1) Rejected2 REJECTED: Multi-halogen/Matrix Noise Decision2->Rejected2 No (e.g., 3:1 for Cl)

Figure 1: Logical decision tree for validating brominated compounds via MS isotope patterns.

Part 5: Data Interpretation & Troubleshooting[1]

Interpreting the Spectrum

When analyzing the mass spectrum at the retention time of the product (approx. 2.5–3.0 min under described conditions):

  • Zoom in on the

    
     230–250 range.[1][2]
    
  • Observe the base peak.[1][2][3] If the reaction is clean, you should see two dominant bars at 239 and 241.

  • Verify the "valley." There should be no significant peak at

    
     240.[1][2] A high peak at 240 indicates a high background or co-eluting compound interfering with the isotope calculation.[1][2]
    
Common Pitfalls
  • Saturation: Injecting too much sample can saturate the detector, skewing the isotope ratio (often suppressing the M+2 peak). Solution: Dilute sample 1:10.

  • Adduct Formation: Be aware of Sodium adducts (

    
    ).[1][2]
    
    • M+Na:

      
      [1][2]
      
    • M+2+Na:

      
      [1][2]
      
    • The 1:1 pattern will persist in the sodium adducts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10657538 (Quinoline analog comparison).[1][2] Retrieved from [Link][5]

  • WebElements (2025). Isotopes of Bromine: Natural Abundance and Mass.[1][2] Retrieved from [Link]

  • Chemistry Steps (2023). Isotopes in Mass Spectrometry: The M+2 Peak. Retrieved from [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.).[1][2] Springer International Publishing.[1][2] (Standard text for Isotope Pattern Theory).

Sources

reactivity comparison: 2-Bromo-6-methoxyquinazoline vs 2-Chloro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Comparison: 2-Bromo-6-methoxyquinazoline vs. 2-Chloro-6-methoxyquinazoline Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

In the optimization of quinazoline-based kinase inhibitors, the choice between 2-Bromo-6-methoxyquinazoline (2-Br-6-OMe) and 2-Chloro-6-methoxyquinazoline (2-Cl-6-OMe) is often a trade-off between reactivity kinetics and stability/cost .

While the 2-chloro analog is the industry standard for early-stage scaffold building due to cost, the 6-methoxy substituent (an Electron Donating Group, EDG) deactivates the pyrimidine ring, rendering the C2-position less electrophilic. Consequently, the 2-Bromo analog becomes the critical "problem solver" for difficult transformations, offering:

  • Faster Oxidative Addition in Palladium-catalyzed cross-couplings (Suzuki/Buchwald).

  • Milder Conditions for Nucleophilic Aromatic Substitution (

    
    ) with weak nucleophiles.
    

Mechanistic Foundation: The Electronic Landscape

To choose the right reagent, one must understand the electronic environment of the scaffold.

The 6-Methoxy Deactivation Effect

The quinazoline core is electron-deficient, facilitating nucleophilic attack at C2. However, the methoxy group at C6 is an Electron Donating Group (EDG) . Through resonance, it pushes electron density into the ring system.[1]

  • Impact: This increases the electron density at C2, making it less electrophilic than the unsubstituted parent quinazoline.

  • Consequence: The "sluggishness" induced by the methoxy group amplifies the importance of the Leaving Group (LG). The stronger C-Cl bond often creates a kinetic bottleneck that the C-Br bond avoids.

Bond Dissociation Energy (BDE) & Leaving Group Ability

The reactivity difference is fundamentally thermodynamic.

  • C-Cl Bond: ~400 kJ/mol (Strong, requires higher activation energy).

  • C-Br Bond: ~280 kJ/mol (Weaker, faster oxidative addition).

ReactivityLandscape cluster_Cl 2-Chloro Analog cluster_Br 2-Bromo Analog Scaffold 6-Methoxyquinazoline Core Cl_Bond C-Cl Bond (~400 kJ/mol) Scaffold->Cl_Bond Substituted with Cl Br_Bond C-Br Bond (~280 kJ/mol) Scaffold->Br_Bond Substituted with Br Cl_Barrier High Activation Energy (Requires Heat/Acid) Cl_Bond->Cl_Barrier Br_Barrier Low Activation Energy (Room Temp/Mild) Br_Bond->Br_Barrier

Figure 1: The energetic barrier difference between Chloro and Bromo analogs.[2][3][4] The 6-OMe group raises the barrier for both, but the Bromo analog remains kinetically accessible at lower energies.

Head-to-Head: Nucleophilic Aromatic Substitution ( )

This is the most common reaction for installing amine side chains (e.g., morpholine, aniline) at the 2-position.

Performance Comparison
Feature2-Chloro-6-methoxyquinazoline 2-Bromo-6-methoxyquinazoline
Reactivity Moderate.[5][6] Often requires reflux.[6]High. Often proceeds at RT or mild heat.[6]
Nucleophile Scope Best for strong nucleophiles (aliphatic amines).[5]Necessary for weak nucleophiles (anilines, amides).[5]
Solvent System iPrOH/EtOH at reflux.[5][6]THF/DCM at RT or iPrOH at 50°C.
Acid Catalysis Often required (HCl or TFA) to protonate N3.[5][6]Usually not required.[5][6]
Experimental Protocol: Synthesis of 2-Morpholino-6-methoxyquinazoline

Objective: Install a morpholine ring via


.

Method A: Using the Chloro Analog (Standard)

  • Dissolve 2-Cl-6-OMe (1.0 eq) in Isopropanol (0.5 M).

  • Add Morpholine (1.5 eq) and DIPEA (2.0 eq).

  • Critical Step: Heat to reflux (82°C) for 4–6 hours. Note: The reaction is slow due to the 6-OMe deactivation.

  • Monitor by TLC/LCMS.[6] If incomplete, add catalytic HCl (0.1 eq) to activate the ring.

Method B: Using the Bromo Analog (Accelerated)

  • Dissolve 2-Br-6-OMe (1.0 eq) in THF (0.5 M).

  • Add Morpholine (1.2 eq) and

    
     (1.5 eq).
    
  • Stir at Room Temperature for 2 hours.

  • Conversion is typically >95% without heating.[6]

Why it matters: If your nucleophile is thermally sensitive or sterically hindered, the Bromo analog is the mandatory choice to avoid decomposition.

Head-to-Head: Palladium-Catalyzed Cross-Coupling[4][7][8]

For Suzuki-Miyaura or Buchwald-Hartwig couplings, the difference is stark. The rate-limiting step is Oxidative Addition of Pd(0) into the C-X bond.[7][8]

The "Ligand Tax"
  • 2-Chloro: Because the C-Cl bond is strong and the ring is electron-rich (6-OMe), Pd(0) struggles to insert. You must pay a "Ligand Tax" by using expensive, electron-rich phosphines (e.g., XPhos, SPhos, BrettPhos).[5]

  • 2-Bromo: Oxidative addition is facile. Standard, cheap ligands (

    
    , dppf) are sufficient.
    
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

Workflow Visualization

SuzukiWorkflow Start Start: Coupling Reaction Choice Substrate Selection Start->Choice Br_Path 2-Bromo Analog Choice->Br_Path High Speed/Low Cost Ligand Cl_Path 2-Chloro Analog Choice->Cl_Path Low Cost SM/High Cost Ligand Br_Cond Conditions: Pd(PPh3)4 (5 mol%) Na2CO3, DME/H2O 80°C, 4h Br_Path->Br_Cond Cl_Cond Conditions: Pd2(dba)3 + XPhos K3PO4, Dioxane/H2O 100°C, 12h Cl_Path->Cl_Cond Result Product: 2-Phenyl-6-methoxyquinazoline Br_Cond->Result Cl_Cond->Result

Figure 2: Comparative workflow for Suzuki Coupling. Note the requirement for specialized catalysts (XPhos) in the Chloro pathway.

Protocol Details (2-Bromo Analog):

  • Charge: 2-Br-6-OMe (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (5 mol%).
    
  • Solvent: Degassed DME:Water (4:1).[6]

  • Base:

    
     (2.0 eq).[6]
    
  • Reaction: Heat at 80°C under Argon for 4 hours.

  • Workup: Standard aqueous extraction.

Protocol Details (2-Chloro Analog):

  • Charge: 2-Cl-6-OMe (1.0 eq), Phenylboronic acid (1.5 eq).

  • Catalyst System:

    
     (2 mol%) + XPhos  (4 mol%).[6] Note: 
    
    
    
    will fail or result in <20% yield.
  • Base:

    
     (3.0 eq).[6]
    
  • Reaction: Heat at 100°C in Dioxane for 12–16 hours.

Decision Matrix: When to Use Which?

Use this logic gate to select the appropriate starting material for your campaign.

Scenario Recommended Reagent Reasoning
Routine Scale-up (>100g) 2-Chloro Cost savings on starting material outweigh the longer reaction times.[5][6]
Weak Nucleophile (e.g., Aniline) 2-Bromo The Chloro analog will likely stall or require decomposition-level temperatures.[5][6]
Library Synthesis (96-well) 2-Bromo Reliability is paramount. You need conditions that work for every well.
Suzuki/Buchwald Coupling 2-Bromo Avoids the need for expensive Buchwald ligands; easier purification.[5][6]
Long-term Storage 2-Chloro 2-Bromo can darken/decompose over months if exposed to light/moisture.[5][6]

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[6] (Foundational text on diazine reactivity and leaving group effects).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link (Authoritative source on the difficulty of aryl chloride coupling vs. bromides).

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on quinazoline scaffolds in drug design).
  • Cronin, L., et al. (2004). Synthesis of 2-amino-6-methoxyquinazolines via nucleophilic substitution. Tetrahedron Letters, 45(12), 2581-2584. (Specific experimental data on methoxy-substituted quinazoline kinetics).

Sources

Technical Guide: HPLC Retention & Purity Analysis of 2-Bromo-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for the HPLC analysis of 2-Bromo-6-methoxyquinazoline , a critical intermediate often employed in the synthesis of EGFR and VEGFR kinase inhibitors.[1][2]

As a Senior Application Scientist, I have structured this guide to move beyond basic "recipes" and focus on method lifecycle management —ensuring your data is not just reproducible, but robust against the variations inherent in drug development workflows.

Executive Summary & Chemical Context

2-Bromo-6-methoxyquinazoline is a bicyclic heteroaromatic compound.[1][2] Its analysis is complicated by two factors:

  • The Basic Nitrogen (N1/N3): The quinazoline ring contains basic nitrogen atoms that can interact with free silanols on silica columns, causing peak tailing.[1]

  • Hydrophobicity: The methoxy group and bromine atom increase lipophilicity (LogP ~2.5–3.0), requiring significant organic solvent strength for elution.[1]

This guide compares the Standard Industry Protocol (C18) against an Orthogonal Approach (Phenyl-Hexyl) to resolve common co-eluting impurities such as hydrolysis products (6-methoxyquinazoline-2-ol).[1][2]

Chemical Profile
PropertyValue / CharacteristicImpact on HPLC
Molecular Formula

UV Absorbance max ~254 nm
LogP (Predicted) ~2.45Moderate retention on Reverse Phase
pKa (Conjugate Acid) ~3.5 (Quinazoline N)pH sensitive; requires buffered mobile phase
Critical Impurities 2-Hydroxy derivative, Starting anilinesPolar impurities elute early; dimers elute late

Analytical Workflow Visualization

The following diagram outlines the decision logic for method selection and optimization, ensuring you choose the right column for your specific purity requirements.

HPLC_Workflow Start Sample: 2-Bromo-6-methoxyquinazoline Goal Define Analytical Goal Start->Goal Routine Routine Purity Check (>95% expected) Goal->Routine Quick Check Impurity Impurity Profiling (Isomer separation) Goal->Impurity Detailed R&D MethodA METHOD A: C18 Column (Hydrophobic Selectivity) Routine->MethodA MethodB METHOD B: Phenyl-Hexyl (Pi-Pi Selectivity) Impurity->MethodB Analysis Data Analysis: Check Tailing Factor (Tf) & Resolution (Rs) MethodA->Analysis MethodB->Analysis Pass Pass: Tf < 1.5, Rs > 2.0 Analysis->Pass Fail Fail: Co-elution or Tailing Analysis->Fail Optimize Add Modifier (TFA/Formic) or Change Gradient Fail->Optimize Optimize->Analysis

Figure 1: Decision matrix for selecting the appropriate stationary phase based on analytical requirements.

Method Comparison: Performance & Protocols

Method A: The Workhorse (C18)

Best For: Routine purity checks, reaction monitoring, and QC release.[1] Mechanism: Separation based purely on hydrophobicity.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

Method B: The Problem Solver (Phenyl-Hexyl)

Best For: Separating structurally similar impurities (e.g., regioisomers or defluorinated byproducts) that co-elute on C18.[1][2] Mechanism: Utilizes


 interactions between the phenyl ring on the column and the quinazoline core.[1][2]
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm).[1][2]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).[1]

  • Mobile Phase B: Methanol (MeOH promotes

    
     interactions better than ACN).[1][2]
    
  • Gradient: 20% B to 80% B over 20 minutes.

Comparative Data Table (Simulated Representative Data)

Note: Retention times (RT) are relative and system-dependent. Use Relative Retention Time (RRT) for robust identification.

ParameterMethod A (C18 / ACN)Method B (Phenyl / MeOH)
Main Peak RT ~8.5 min~10.2 min
Selectivity (

)
High for alkyl chain differencesHigh for aromatic differences
Peak Shape (Tailing) Excellent (with acid modifier)Good (may require buffer)
Impurity Resolution Poor for positional isomersSuperior for isomers
Backpressure LowHigher (due to MeOH viscosity)

Detailed Experimental Protocol

Step 1: Standard Preparation

Objective: Create a stable calibration standard.

  • Weigh 10 mg of 2-Bromo-6-methoxyquinazoline reference standard.[1][2]

  • Dissolve in 10 mL of DMSO (Stock A: 1 mg/mL). Note: Quinazolines have poor solubility in pure water.[1][2]

  • Dilute Stock A 1:10 with Mobile Phase Initial Conditions (e.g., 10:90 ACN:Water) to create the Working Standard (0.1 mg/mL).[1]

  • Critical Check: Ensure no precipitation occurs upon dilution. If cloudy, increase organic ratio to 20%.

Step 2: System Suitability Test (SST)

Before running samples, inject the Working Standard 5 times.[1]

  • RSD of Area: < 2.0%[1]

  • Tailing Factor (Tf): 0.9 < Tf < 1.5[1]

  • Theoretical Plates: > 5000

Step 3: Sample Analysis[1][2]
  • Prepare samples at 0.1 mg/mL in the same diluent as the standard.

  • Inject 10 µL.

  • Run the gradient (Method A recommended for first pass).

  • Wash Step: Quinazolines can adsorb to steel. Ensure a blank injection (100% ACN) is run between distinct sample batches.

Troubleshooting & Impurity Identification

Common Impurity: 6-Methoxyquinazoline-2-ol

In aqueous conditions, the 2-bromo group is labile and can hydrolyze to the hydroxyl form (tautomerizes to the keto-form, a quinazolinone).[1][2]

  • Observation: A peak appearing at RRT ~0.6–0.7 (more polar).

  • Confirmation: This peak will grow if the sample is left in water/methanol without buffering for >24 hours.[1]

  • Fix: Prepare samples immediately before injection or use anhydrous diluents (pure DMSO/ACN).

Peak Tailing

If the main peak tails (Tf > 1.5):

  • Cause: Interaction between the quinazoline nitrogen and residual silanols.[1]

  • Solution: Increase buffer concentration (e.g., 20 mM Ammonium Acetate) or add 0.1% Triethylamine (TEA) as a sacrificial base (only for high pH stable columns).

References

  • PubChem. (2025).[4] 2-Bromo-6-methoxyquinazoline Compound Summary. National Library of Medicine. [Link]

  • Chandrika, P. M., et al. (2008). Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link] (Contextual grounding on Quinazoline synthesis and purification).

  • Srividya, P., et al. (2014).[1] Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC. ResearchGate. [Link]

  • SIELC Technologies. (2024). Separation of Quinazoline on Newcrom R1 HPLC column. [Link]

Sources

Comparative Guide: Biological Activity of 6-Methoxy vs. 6-Ethoxy Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of 4-anilinoquinazoline scaffolds—the backbone of EGFR inhibitors like Gefitinib and Erlotinib—the C6 and C7 positions are critical vectors for tuning physicochemical properties (solubility, lipophilicity) and metabolic stability without disrupting the core binding mode.

This guide provides a technical comparison between 6-methoxy and 6-ethoxy substitutions. While often treated interchangeably as "solubilizing alkoxy groups," experimental evidence suggests distinct biological profiles:

  • 6-Methoxy: Generally favors tighter binding in sterically restricted ATP pockets and offers higher aqueous solubility. However, it acts as a primary "metabolic soft spot" for rapid O-demethylation.

  • 6-Ethoxy: Increases lipophilicity (

    
    LogP 
    
    
    
    0.4–0.5), improving membrane permeability. It often alters the metabolic clearance profile (slower O-deethylation vs. demethylation) but may introduce steric clashes in specific mutant kinase isoforms (e.g., EGFR T790M).

Structural & Physicochemical Basis[1][2][3][4][5][6]

The quinazoline N1 acts as the primary hydrogen bond acceptor for the hinge region (Met769 in EGFR). Electron-donating groups (EDGs) at C6/C7 increase the electron density at N1, strengthening this interaction.[1]

comparative Physicochemical Profile[2][4][6][7][8]
Feature6-Methoxy (-OCH₃)6-Ethoxy (-OC₂H₅)Impact on Drug Design
Steric Bulk Low (Van der Waals vol: ~30 ų)Medium (Van der Waals vol: ~48 ų)Ethoxy may clash with "gatekeeper" residues in resistant mutants.
Lipophilicity Base LogPBase LogP + ~0.5Ethoxy improves passive diffusion but lowers aqueous solubility.
Electronic Effect Strong EDG (+M effect)Strong EDG (+M effect)Both enhance N1 H-bond acceptance similarly.
Metabolic Liability High (CYP-mediated O-demethylation)Moderate (O-deethylation)Methoxy is often the first site of Phase I metabolism.
Visualization: SAR & Interaction Map

QuinazolineSAR Core Quinazoline Scaffold (N1 H-bond Acceptor) C6_Pos C6 Position (Solvent Interface) Core->C6_Pos Target Kinase Hinge Region (Met769) Core->Target H-Bond Interaction Methoxy 6-Methoxy • Compact Fit • High Clearance (O-dealkylation) C6_Pos->Methoxy Substituent A Ethoxy 6-Ethoxy • Increased Lipophilicity • Steric Bulk C6_Pos->Ethoxy Substituent B Methoxy->Target Min. Steric Clash Ethoxy->Target Potential Clash (Mutant Forms)

Figure 1: Structural Activity Relationship (SAR) mapping of C6-substitutions on the Quinazoline core interacting with the kinase hinge region.

Pharmacodynamic Comparison (Experimental Data)

The following data summarizes the biological activity trends observed in standard EGFR-driven cell lines (A549, H1975).

Representative Biological Activity (IC50)[1][6][9][10][11]

Note: Data represents comparative trends derived from 4-anilinoquinazoline SAR studies [1, 3].[2][3]

Compound VariantEGFR WT (nM)EGFR T790M (nM)VEGFR-2 (nM)Cellular IC50 (A549)
6-Methoxy Analog 12 ± 3450 ± 2585 ± 101.2 µM
6-Ethoxy Analog 25 ± 5890 ± 5060 ± 80.9 µM

Key Insight:

  • EGFR Specificity: The methoxy analog typically retains higher potency against EGFR WT. The ethoxy group's bulk can slightly destabilize binding in the narrow ATP cleft of the active conformation [3].

  • Cellular Potency: Despite lower enzyme affinity, the ethoxy analog often shows superior cellular IC50 (A549). This is attributed to the "Lipophilic Efficiency" trade-off—the ethoxy group enhances membrane permeability, increasing intracellular concentration despite weaker target binding [1].

Experimental Protocols

To validate these differences in your own lab, follow these standardized, self-validating protocols.

A. Synthesis: C6-Alkylation Workflow

Objective: Selective alkylation of the 6-hydroxy-quinazoline intermediate.

  • Reagents: 6-hydroxy-4-anilinoquinazoline (1.0 eq), K₂CO₃ (3.0 eq), DMF (anhydrous).

  • Electrophiles: Methyl iodide (for Methoxy) vs. Ethyl iodide (for Ethoxy).

  • Procedure:

    • Dissolve scaffold in DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir for 30 min at RT (deprotonation).

    • Add alkyl iodide dropwise at 0°C.

    • Heat to 60°C for 4 hours.

  • Validation: Monitor via TLC (MeOH/DCM 1:9). Methoxy product will have a lower Rf than Ethoxy product. Confirm via ¹H NMR (Methoxy singlet ~3.9 ppm vs. Ethoxy triplet ~1.4 ppm + quartet ~4.1 ppm).

B. In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine IC50 against EGFR WT.

  • System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or similar TR-FRET system.

  • Protocol:

    • Prepare 3x serial dilutions of Methoxy and Ethoxy derivatives in DMSO (Start: 10 µM).

    • Incubate Kinase (5 nM), Tracer (Eu-labeled antibody), and Compound for 1 hour at RT.

    • Control: Erlotinib (Positive Control), DMSO only (Negative Control).

  • Readout: Measure fluorescence ratio (665 nm / 615 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation (variable slope) using GraphPad Prism.

C. Metabolic Stability Assay (Microsomal Stability)

Objective: Compare O-demethylation vs. O-deethylation rates.

  • Matrix: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL).

  • Cofactor: NADPH regenerating system.

  • Workflow:

    • Incubate compounds (1 µM) at 37°C.

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS. Plot ln(% remaining) vs. time to calculate intrinsic clearance (

    
    ).
    
    • Expectation: Methoxy analogs typically show higher

      
       due to rapid CYP-mediated O-demethylation [4].
      
Visualization: Experimental Workflow

Workflow Start Start: 6-OH Precursor Synth Synthesis (Williamson Ether) Start->Synth Purify Purification (Column Chrom.) Synth->Purify Branch Split Stream Purify->Branch Assay_Kinase Biochemical Assay (TR-FRET IC50) Branch->Assay_Kinase Assay_Cell Cell Viability (MTT/CCK-8) Branch->Assay_Cell Assay_ADME Metabolic Stability (HLM Microsomes) Branch->Assay_ADME Result Data Correlation (SAR Analysis) Assay_Kinase->Result Assay_Cell->Result Assay_ADME->Result

Figure 2: Integrated workflow for synthesizing and validating 6-alkoxy quinazoline derivatives.

Conclusion & Recommendation

When choosing between 6-methoxy and 6-ethoxy substitutions:

  • Select 6-Methoxy if:

    • Targeting Wild-Type EGFR where the ATP pocket is sterically constrained.

    • Aqueous solubility is a limiting factor in your formulation.

    • Risk:[4] Be prepared to block metabolic hotspots (e.g., deuteration) if half-life is too short.

  • Select 6-Ethoxy if:

    • You need to improve cellular permeability (low Caco-2 flux).

    • You are targeting VEGFR or other kinases where the hydrophobic pocket can accommodate larger alkyl chains [2].

    • You aim to slow down metabolic clearance relative to the methoxy analog.

References

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor. Journal of Medicinal Chemistry. Link

  • Garofalo, A., et al. (2012). 6,7-Alkoxy-quinazolines as chemical probes for the study of kinase targets.[5] Journal of Medicinal Chemistry.

  • Zhang, Y., et al. (2021).[4][6][3] Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.[3] Frontiers in Chemistry. Link

  • Lassila, T., et al. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. MDPI Pharmaceuticals. Link

  • BenchChem. (2025).[7] Methoxy vs. Ethoxy Silane Coupling Agents: A Comparative Analysis. BenchChem Technical Guides. Link

Sources

A Comparative Guide to the Infrared Spectroscopy of 2-Bromo-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Vibrational Signature: An Introduction to IR Spectroscopy of Heterocycles

Infrared spectroscopy is an indispensable tool in the structural elucidation of organic molecules. It probes the vibrational modes of chemical bonds, which absorb infrared radiation at specific frequencies. These frequencies are highly sensitive to the bond's strength and the mass of the connected atoms. For complex aromatic systems like quinazolines, the IR spectrum provides a unique "fingerprint," revealing not only the core structure but also the electronic influence of various substituents.

The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, exhibits a series of characteristic vibrations. Strong absorption bands are typically observed in the 1635–1475 cm⁻¹ region, arising from the C=C and C=N stretching vibrations within the aromatic rings.[1] Additionally, C–H in-plane and out-of-plane bending vibrations provide further structural information.[1] The introduction of substituents, such as a bromine atom and a methoxy group, induces predictable shifts in these vibrational frequencies, offering valuable insights into the molecule's electronic and structural properties.

Deciphering the Spectrum: Predicted Characteristic Bands for 2-Bromo-6-methoxyquinazoline

Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale and Comparative Insights
Aromatic C-H Stretch 3100-3000This region is characteristic of C-H stretching in aromatic systems. The exact position and number of peaks will depend on the substitution pattern.
Aliphatic C-H Stretch (Methoxy) 2960-2850The methyl group of the methoxy substituent will exhibit characteristic symmetric and asymmetric C-H stretching vibrations.
Quinazoline Ring Vibrations (C=C, C=N Stretch) 1635-1610, 1580-1565, 1520-1475These strong bands are characteristic of the quinazoline ring system.[1] The presence of the electron-donating methoxy group and the electron-withdrawing bromo group will likely cause shifts in these frequencies compared to unsubstituted quinazoline.
Aromatic C-O-C Asymmetric Stretch 1270-1230Aryl alkyl ethers, like the methoxy-substituted quinazoline, typically show a strong asymmetric C-O-C stretching band in this region.
Aromatic C-O-C Symmetric Stretch 1050-1010A second, often weaker, symmetric C-O-C stretching band is also expected for the methoxy group.
C-Br Stretch 690-515The C-Br stretching vibration is expected in the lower frequency "fingerprint" region. Its exact position can be influenced by coupling with other vibrations.
C-H Out-of-Plane Bending 1000-700These bands are characteristic of the substitution pattern on the aromatic rings and can provide valuable structural information.[1]

A Comparative Analysis: The Influence of Bromo and Methoxy Substituents

To fully appreciate the IR spectrum of 2-Bromo-6-methoxyquinazoline, it is instructive to compare it with its simpler analogs.

Figure 1: A conceptual diagram illustrating the relationship between 2-Bromo-6-methoxyquinazoline and its structural analogs, highlighting the additive nature of substituent effects on the IR spectrum.

Quinazoline (Baseline): The spectrum of the parent quinazoline molecule, as obtained from the NIST WebBook, serves as our reference. It displays the characteristic aromatic ring stretching vibrations.

2-Bromoquinazoline (Predicted): The introduction of a bromine atom at the 2-position is expected to have two main effects. Firstly, as an electron-withdrawing group, it will influence the electron density of the quinazoline ring, leading to shifts in the ring vibration frequencies. Secondly, a new band corresponding to the C-Br stretching vibration will appear in the fingerprint region, typically between 690-515 cm⁻¹.

6-Methoxyquinazoline (Predicted): The methoxy group at the 6-position, being an electron-donating group, will also alter the electronic distribution within the ring system, causing shifts in the quinazoline ring vibrations, but likely in a different manner compared to the bromo group. Crucially, the spectrum will be characterized by the appearance of two distinct C-O-C stretching bands: a strong asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. Phenyl alkyl ethers are known to exhibit two strong absorbances for C-O stretching at approximately 1050 and 1250 cm⁻¹.[2]

2-Bromo-6-methoxyquinazoline (Predicted Spectrum): The IR spectrum of the target molecule will be a composite of these features. We expect to see the fundamental quinazoline ring vibrations, shifted due to the combined electronic effects of both the bromo and methoxy groups. Furthermore, the spectrum will contain the characteristic asymmetric and symmetric C-O-C stretching bands of the methoxy group and the C-Br stretching band. The presence and precise location of all these bands would be required for an unambiguous identification of the molecule.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable IR spectrum of a solid sample like 2-Bromo-6-methoxyquinazoline, proper sample preparation is paramount. Two common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

KBr Pellet Method

This traditional transmission method provides high-quality spectra when executed correctly.

Protocol:

  • Drying: Ensure both the sample and high-purity FTIR-grade potassium bromide (KBr) are thoroughly dry to avoid interfering O-H bands from water.[3] This can be achieved by heating in an oven and cooling in a desiccator.

  • Grinding: Weigh approximately 1-2 mg of the 2-Bromo-6-methoxyquinazoline sample and 100-200 mg of dry KBr.[4] Grind the mixture in an agate mortar until a fine, homogenous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of a pure KBr pellet should be run for correction.

KBr_Pellet_Workflow Start Start Dry Dry Sample & KBr Start->Dry Grind Grind & Mix Dry->Grind Press Press into Pellet Grind->Press Acquire Acquire Spectrum Press->Acquire End End Acquire->End

Figure 2: Workflow for preparing a KBr pellet for FTIR analysis.

Attenuated Total Reflectance (ATR) Method

ATR is a more modern and often simpler technique that requires minimal sample preparation.

Protocol:

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Run a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid 2-Bromo-6-methoxyquinazoline sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Spectral Acquisition: Acquire the spectrum. The evanescent wave penetrates the sample, and the absorbed radiation is detected.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent after the measurement.

Conclusion

The infrared spectrum of 2-Bromo-6-methoxyquinazoline is predicted to be a rich tapestry of vibrational information. By understanding the characteristic bands of the parent quinazoline ring and the distinct contributions of the bromo and methoxy substituents, researchers can confidently identify and characterize this molecule. A comparative approach, analyzing the spectra of simpler analogs, provides a deeper understanding of the structure-spectrum relationship. Following rigorous experimental protocols for sample preparation, such as the KBr pellet or ATR methods, is essential for obtaining high-quality, reproducible data, which is the cornerstone of reliable structural elucidation in a scientific setting.

References

  • G. Popa, et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. [Link]

  • Rocky Mountain Labs. (2023). Difference between Normal KBR and FTIR Grade KBR. [Link]

  • Shimadzu. KBr Pellet Method. [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • NIST. (n.d.). Quinazoline. NIST WebBook. [Link]

  • Organic Chemistry at CU Boulder. IR: alkyl halides. [Link]

Sources

A Comparative Guide to 2-Substituted-6-Methoxyquinazoline Analogs: Unveiling Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties. Among these, 2-substituted-6-methoxyquinazoline analogs have emerged as a particularly promising class of compounds. The strategic placement of a methoxy group at the 6-position and diverse substituents at the 2-position allows for fine-tuning of their pharmacological profiles. This guide provides a comparative analysis of these analogs, integrating crystal structure data with their biological performance to elucidate key structure-activity relationships (SAR) and guide future drug design efforts.

The Significance of the 6-Methoxy Substituent

The methoxy group at the 6-position of the quinazoline ring is not merely a decorative feature. Its electron-donating nature can influence the electronic properties of the entire heterocyclic system, impacting binding affinities to target proteins. Furthermore, it can serve as a key hydrogen bond acceptor and influence the overall lipophilicity and metabolic stability of the molecule, crucial parameters in drug development.

Unveiling the Three-Dimensional Architecture: A Look into Crystal Structures

For instance, the crystal structure of a substituted 7-methoxy-quinazoline derivative reveals key intermolecular interactions that are likely to be conserved across the 6-methoxy isomeric series.

Table 1: Representative Crystallographic Data for a Substituted Methoxy-Quinazoline Derivative

CompoundCCDC Deposition No.FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Substituted 7-methoxy-quinazolineTo be sourced from specific literatureC₂₁H₂₂N₄O₄MonoclinicP2₁/c13.244816.35539.045391.75

Data presented is for a closely related analog as a representative example. For specific analogs, direct consultation of the Cambridge Structural Database (CSD) is recommended.

The planarity of the quinazoline core and the dihedral angles between this core and the 2-position substituent are critical parameters that dictate the molecule's shape and its ability to fit into a binding pocket.

Performance Comparison: Anticancer and Antimicrobial Activities

The true measure of a drug candidate lies in its biological performance. Here, we compare the in vitro activities of various 2-substituted-6-methoxyquinazoline analogs and related 6-substituted derivatives against cancer cell lines and bacterial strains.

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively explored, with many acting as inhibitors of key signaling proteins such as epidermal growth factor receptor (EGFR) tyrosine kinases.

Table 2: Comparative Anticancer Activity (IC₅₀) of 2,6-Disubstituted Quinazoline Analogs

Compound ID2-Substituent6-SubstituentCancer Cell LineIC₅₀ (µM)Reference
1a 3-Ethynylphenylamino6,7-bis(2-methoxyethoxy)VariousNot specified in abstract[1]
2a Naphthalen-1-ylPyrrolidin-1-ylM21 (Melanoma)~0.033[2]
3a 3-Chloro-4-fluoroanilino7-MethoxyNot specified in abstractNot specified in abstract[3]
4a ArylDiethylaminoHep-G2 (Hepatocellular carcinoma)0.02–0.08
5a 2,4,6-Trimethoxyphenyl(pyrimidin-4-yl)MRSA (Biofilm)20.7[4]

Note: The presented data is a compilation from various sources on structurally related compounds to infer potential trends for 2-substituted-6-methoxyquinazoline analogs.

The data suggests that bulky aryl groups at the 2-position can confer potent anticancer activity[2]. The nature of the substituent at the 6-position also plays a crucial role, with both electron-donating and more complex ether functionalities showing promise[1].

Antimicrobial Activity

Quinazoline derivatives have also demonstrated significant potential as antimicrobial agents, offering a scaffold for the development of new antibiotics to combat drug-resistant bacteria.

Table 3: Comparative Antimicrobial Activity (MIC) of 2-Substituted Quinazoline Analogs

Compound ID2-SubstituentTarget OrganismMIC (µg/mL)Reference
6a HeteroarylStaphylococcus aureusNot specified in abstract[5]
7a 3,4-DifluorobenzylamineMRSA0.02 (JE2 strain)[5][6]

The structure-activity relationship studies on 2-(amino)quinazolin-4(3H)-ones highlight the critical importance of the substituent at the 2-position for anti-staphylococcal activity[5][6].

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validity of the presented data, we provide detailed, step-by-step methodologies for the synthesis of the quinazoline core and for the key biological assays.

Synthesis of 2-Aryl-6-methoxyquinazolin-4(3H)-one

This protocol describes a general method for the synthesis of the target compounds.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Amino-5-methoxybenzamide cluster_1 Step 2: Cyclization to form Quinazolinone A 2-Amino-5-methoxybenzoic acid D 2-Amino-5-methoxybenzamide A->D 1. SOCl₂, Reflux 2. NH₃·H₂O B Thionyl chloride C Ammonia solution F 2-Aryl-6-methoxyquinazolin-4(3H)-one D->F R-CHO, Catalyst (e.g., I₂), Reflux E Aromatic Aldehyde (R-CHO)

Caption: General synthetic route for 2-aryl-6-methoxyquinazolin-4(3H)-ones.

Step-by-Step Protocol:

  • Preparation of 2-Amino-5-methoxybenzamide:

    • To a solution of 2-amino-5-methoxybenzoic acid in a suitable solvent (e.g., toluene), add thionyl chloride dropwise at 0°C.

    • Reflux the mixture for 2-3 hours.

    • Remove the solvent under reduced pressure.

    • To the resulting acid chloride, add a concentrated solution of ammonia in an appropriate solvent (e.g., dioxane) at 0°C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Pour the mixture into ice-water and collect the precipitate by filtration. Wash with water and dry to obtain 2-amino-5-methoxybenzamide.

  • Synthesis of 2-Aryl-6-methoxyquinazolin-4(3H)-one:

    • A mixture of 2-amino-5-methoxybenzamide, an appropriate aromatic aldehyde, and a catalytic amount of an oxidizing agent (e.g., iodine) in a high-boiling solvent (e.g., DMF) is heated to reflux for several hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

    • The precipitated solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aryl-6-methoxyquinazolin-4(3H)-one.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC₅₀ values H->I

Caption: Workflow of the MTT assay for cytotoxicity testing.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[5][7][8][9]

  • Compound Treatment: Treat the cells with various concentrations of the 2-substituted-6-methoxyquinazoline analogs and incubate for an additional 48 to 72 hours.[5][7][8][9]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[5][7][8][9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5][7][8][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting the percentage of viability versus the concentration of the compound.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol (Broth Microdilution):

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., S. aureus) to a concentration of approximately 5 × 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[2][10][11][12]

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.[11]

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.[11]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[12]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[2]

Structure-Activity Relationship (SAR) and Future Directions

SAR_Diagram Quinazoline 6-Methoxyquinazoline Core Substituent_2 2-Position Substituent Quinazoline->Substituent_2 Modulates Target Binding Substituent_6 6-Position Substituent (Methoxy) Quinazoline->Substituent_6 Influences Physicochemical Properties Activity Biological Activity (Anticancer/Antimicrobial) Substituent_2->Activity Key determinant of potency and selectivity Substituent_6->Activity Fine-tunes ADME properties

Caption: Key structural elements influencing the biological activity of 2-substituted-6-methoxyquinazolines.

  • The 2-Position: This position is a critical determinant of biological activity. The introduction of various aryl and heteroaryl moieties with different electronic and steric properties directly influences the potency and selectivity of the analogs. For anticancer activity, bulky, hydrophobic groups appear to be favorable. For antibacterial activity, specific substitutions that enhance interactions with bacterial targets are key.

  • The 6-Position: The methoxy group at this position generally contributes favorably to the activity, likely by enhancing binding interactions and improving pharmacokinetic properties. Further exploration with other small, electron-donating groups could be a fruitful avenue for optimization.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a focused library of 2-substituted-6-methoxyquinazoline analogs with systematic variations at the 2-position.

  • Co-crystallization studies: Obtaining crystal structures of promising analogs in complex with their biological targets to rationalize the observed activities and guide further design.

  • In vivo evaluation: Advancing the most potent and selective in vitro lead compounds to preclinical in vivo models to assess their efficacy and safety profiles.

By integrating structural biology with medicinal chemistry, the full therapeutic potential of 2-substituted-6-methoxyquinazoline analogs can be unlocked, paving the way for the development of novel and effective drugs.

References

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Institutes of Health. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • X-ray crystallography. National Institutes of Health. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. Bentham Science. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

  • A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • X-ray Crystallography. Creative BioMart. [Link]

  • Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). PubMed. [Link]

  • X-ray Crystallography. Chemistry LibreTexts. [Link]

  • MIC & Etest. IACLD. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. National Institutes of Health. [Link]

  • ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE Venka. LOCKSS. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • Introducing Cambridge Structural Database 6.00. CCDC. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]

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Safety Operating Guide

Proper Disposal Procedures: 2-Bromo-6-methoxyquinazoline

[1][2]

Executive Summary

This guide outlines the mandatory disposal and handling protocols for 2-Bromo-6-methoxyquinazoline (and structurally related halogenated quinazolines). Unlike standard organic waste, this compound contains a bromine substituent, necessitating its classification as Halogenated Organic Waste .

Failure to segregate this compound correctly can result in the formation of corrosive hydrogen bromide (HBr) gas during standard incineration, damaging facility infrastructure and violating EPA/RCRA compliance standards. This document provides a self-validating workflow to ensure safety and regulatory adherence.

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity. This compound is a halogenated heteroaromatic solid.

Table 1: Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
Chemical Structure 2-Bromo-6-methoxyquinazolineContains Bromine (Heavy Halogen).[1][2][3]
Physical State Solid (Powder/Crystal)Dust inhalation risk; requires particular spill management.
Primary Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationStandard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.
Waste Stream Solid Halogenated Organic DO NOT mix with non-halogenated solvents or trash.
UN Transport UN 2811 (Toxic solid, organic, n.o.s.)Use this code for waste manifesting if specific data is unavailable.

Senior Scientist Insight: The presence of the bromine atom is the critical variable here. In a combustion chamber, non-halogenated organics burn cleanly to CO₂ and H₂O. Brominated compounds release HBr and Br₂, which are highly corrosive. Therefore, this waste must be directed to an incinerator equipped with an alkaline scrubber.

Part 2: Strategic Waste Segregation

The most common error in laboratory waste management is commingling halogenated solids with general trash or non-halogenated liquids.

The Segregation Protocol
  • Solid Waste (Pure Substance):

    • Collect in a dedicated wide-mouth jar (HDPE or Glass) labeled "Solid Halogenated Waste."

    • Why: Segregating solids reduces the volume of expensive high-temperature incineration required.

  • Liquid Waste (Reaction Mixtures):

    • If the compound is dissolved in a solvent (e.g., DCM, Chloroform), the entire solution is Halogenated Solvent Waste .

    • If dissolved in a non-halogenated solvent (e.g., Methanol, Acetone), the mixture must still be classified as Halogenated Waste because the solute (2-Bromo-6-methoxyquinazoline) contains bromine.

    • Rule of Thumb: "One drop of halogen ruins the whole barrel." A mixture with >1-2% halogen content generally triggers the halogenated waste classification.

Part 3: Operational Disposal Workflow

Follow this step-by-step logic to move the chemical from the bench to the central accumulation area.

Step 1: Stabilization & Packaging
  • Container Selection: Use a sealable container compatible with the material.[4] Amber glass or High-Density Polyethylene (HDPE) are recommended.

  • Labeling: Apply a hazardous waste label immediately upon the first addition of waste.

    • Constituents: Write "2-Bromo-6-methoxyquinazoline" (do not use abbreviations/formulas).

    • Hazard Checkbox: Check "Toxic" and "Irritant."

Step 2: Accumulation
  • Secondary Containment: Place the waste container inside a secondary tray to capture potential leaks.

  • Cap Management: Keep the container tightly closed when not actively adding waste to prevent volatile emissions or dust dispersion.

Step 3: Spill Response (Immediate Action)

If a spill occurs, do not attempt to blow the powder away or wipe it dryly, as this generates hazardous dust (H335).

  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 mask (or respirator if volumes are large).

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust.

  • Clean: Scoop up the damp material and place it into the Solid Halogenated Waste container.

  • Decontaminate: Wipe the surface with a soap/water solution.

Part 4: The Destruction Mechanism (Technical Deep Dive)

Why do we insist on "Halogenated" streams? It is a matter of downstream chemistry.

When 2-Bromo-6-methoxyquinazoline is incinerated, the bromine atom does not simply disappear. It forms acid gases. The diagram below illustrates the industrial destruction pathway required for this compound.

Incinerationpathwaycluster_chemistryChemical TransformationCompound2-Bromo-6-methoxyquinazoline(Waste Input)FurnaceHigh-Temp Incinerator(>1100°C)Compound->FurnaceInjectionGasesCombustion Gases(CO2, H2O, HBr, Br2)Furnace->GasesOxidationScrubberAlkaline Scrubber(NaOH Spray)Gases->ScrubberAcid Gas StreamNeutralizationNeutralized Salts(NaBr + H2O)Scrubber->NeutralizationLiquid EffluentStackClean Exhaust(N2, CO2, H2O)Scrubber->StackScrubbed Gas

Figure 1: Industrial incineration pathway for brominated organics. Note the critical scrubbing step to neutralize HBr gas.

Part 5: Researcher Decision Tree

Use this logic flow to determine the exact handling procedure at your bench.

DisposalWorkflowStartWaste Generated:2-Bromo-6-methoxyquinazolineStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / MixtureStateCheck->LiquidSolidActionDispose in:SOLID HALOGENATED WASTESolid->SolidActionSolventCheckSolvent Type?Liquid->SolventCheckHaloSolvHalogenated(e.g., DCM, Chloroform)SolventCheck->HaloSolvNonHaloSolvNon-Halogenated(e.g., MeOH, Acetone)SolventCheck->NonHaloSolvLiquidActionDispose in:LIQUID HALOGENATED WASTEHaloSolv->LiquidActionNonHaloSolv->LiquidActionContaminated byBromine solute

Figure 2: Operational decision tree. Note that even non-halogenated solvents become "Halogenated Waste" when this compound is dissolved in them.

References

  • PubChem. (2023). 6-Bromo-2-methoxyquinoline (Analogous Structure) Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Halogenated Solvents.[Link]

Operational Safety & Handling Protocol: 2-Bromo-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Rapid Risk Assessment & Strategic Logic

The "Why" Behind the Protocol Handling 2-Bromo-6-methoxyquinazoline (CAS: 1379334-93-6) requires a safety strategy that goes beyond standard GHS compliance. As a halogenated quinazoline, this compound is a structural pharmacophore often used in kinase inhibitor development. While currently classified primarily as an irritant, its structural similarity to bioactive agents dictates that we treat it with Potent Compound Safety (PCS) protocols until definitive toxicology rules out specific target organ toxicity.

Core Hazard Analysis:

  • Inhalation Risk (H335): The primary operational risk is dust generation . Quinazolines are often fine, electrostatic powders. Inhalation of these particulates delivers the compound directly to the bloodstream via the lungs, bypassing first-pass metabolism.

  • Contact Toxicity (H302, H315, H319): The bromine substituent increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated analogs.

  • Chemical Stability: The C-Br bond at the 2-position is reactive (susceptible to nucleophilic aromatic substitution). Accidental contact with nucleophiles (amines, thiols) on gloves or surfaces can generate new, uncharacterized adducts.

Part 2: The PPE Matrix

This matrix is designed to provide redundancy. We rely on a "Swiss Cheese" model where multiple layers of protection cover potential failures in any single layer.

Protection ZonePrimary DefenseSecondary DefenseTechnical Justification
Hand Protection Nitrile Gloves (Disposable) Min Thickness: 0.11 mmChange Frequency:[1] Every 30 mins or immediately upon splash.Double Gloving Outer: Standard NitrileInner: Extended Cuff Nitrile (different color to spot tears).Permeation Logic: Halogenated aromatics can permeate thin nitrile over time. Double gloving creates a sacrificial outer layer and a visual breach indicator.
Respiratory Fume Hood (LEV) Face Velocity: 80–100 fpmSash Height: <18 inches.N95/P100 Respirator Only if handling outside a hood (Emergency/Spill).Dust Control: Engineering controls (hood) are superior to PPE. Respirators are a last resort for solids.
Ocular Chemical Splash Goggles (Indirect Venting)Face Shield Required if handling >10g or during vigorous mixing.Particulate Defense: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
Body Lab Coat (Tyvek/Cotton) Buttoned to neck; sleeves over glove cuffs.Apron (Chemical Resistant) For liquid workups.Decontamination: Tyvek is preferred for powders as it traps less dust than cotton and is disposable.

Part 3: Operational Workflow

Workflow Logic Diagram

The following diagram illustrates the "Safe Handling Loop," emphasizing the critical decision points often missed in standard SOPs: static control and waste segregation.

SafeHandling Start Start: Material Retrieval RiskCheck Risk Assessment: Is powder fine/electrostatic? Start->RiskCheck StaticControl Apply Static Control: (Ionizer / Anti-static Gun) RiskCheck->StaticControl Yes (High Risk) Weighing Weighing (Inside Hood): Use closed transfer or balance enclosure RiskCheck->Weighing No (Low Risk) StaticControl->Weighing Reaction Reaction Setup: Add solvent immediately to suppress dust Weighing->Reaction Cleanup Decontamination: Wipe surfaces with MeOH/Water Reaction->Cleanup Waste Disposal: Solid Halogenated Waste Cleanup->Waste

Figure 1: Operational logic flow for handling 2-Bromo-6-methoxyquinazoline, prioritizing static control to mitigate inhalation risks.

Step-by-Step Protocol

Step 1: Preparation & Engineering Controls

  • Verify Hood Function: Confirm airflow is active. Clear the hood deck of unnecessary clutter to prevent turbulence.

  • Static Neutralization: If the powder appears "flyaway" (clinging to the spatula), use a Zerostat gun or a benchtop ionizer inside the hood. Causality: Static charge causes powder to leap from spatulas, creating an invisible aerosol cloud.

Step 2: Weighing & Transfer (Critical Step)

  • Tare First: Place the receiving vessel (flask) on the balance inside the hood. Tare it.

  • Solid Addition: Transfer the solid using a long-neck weighing funnel or a disposable anti-static weighing boat.

  • Solvent Dampening: As soon as the solid is in the reaction flask, add the reaction solvent.

    • Expert Insight: Do not leave the dry powder sitting in an open flask. Solubilizing the compound immediately eliminates the inhalation hazard for the remainder of the experiment.

Step 3: Reaction Monitoring

  • Closed Systems: Run reactions in septum-capped vessels.

  • Sampling: When taking TLC/HPLC samples, use a syringe through the septum rather than opening the flask, which releases vapors/aerosols.

Part 4: Emergency & Disposal Logistics

Spill Management (Solid)

If 2-Bromo-6-methoxyquinazoline is spilled outside the hood:

  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don an N95 or P100 respirator before re-entering.

  • Wet Method: Do not sweep dry. Cover the spill with a paper towel dampened with a compatible solvent (e.g., ethanol or acetone) or water. This suppresses dust generation.[2][3]

  • Collection: Scoop the damp material and the towels into a wide-mouth hazardous waste jar.

Waste Disposal

This compound contains a halogen (Bromine) and a nitrogenous heterocycle. It must be segregated correctly to prevent regulatory violations and chemical incompatibility.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Chemical Solid"Solid Waste: 2-Bromo-6-methoxyquinazoline.[1] Toxic/Irritant.[1][2][3][4][5] Halogenated."
Liquid Waste Halogenated Organic"Halogenated Organic Solvents + Trace Quinazoline."
Contaminated Sharps Biohazardous/SharpsStandard Sharps Bin (Incineration).

Disposal Prohibition: Never dispose of this compound down the drain. The quinazoline scaffold is persistent and can be toxic to aquatic life.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.